Product packaging for 3,3-Dimethoxybutan-2-one(Cat. No.:CAS No. 21983-72-2)

3,3-Dimethoxybutan-2-one

Cat. No.: B1329833
CAS No.: 21983-72-2
M. Wt: 132.16 g/mol
InChI Key: UFQBSPGKRRSATO-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2-butanone is a biacetyl monoketal.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1329833 3,3-Dimethoxybutan-2-one CAS No. 21983-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxybutan-2-one
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InChI

InChI=1S/C6H12O3/c1-5(7)6(2,8-3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBSPGKRRSATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50176401
Record name 3,3-Dimethoxy-2-butanone
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Molecular Weight

132.16 g/mol
Source PubChem
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CAS No.

21983-72-2
Record name 3,3-Dimethoxy-2-butanone
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Record name 3,3-Dimethoxy-2-butanone
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Record name 3,3-Dimethoxy-2-butanone
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Record name 3,3-Dimethoxy-2-butanone
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Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who may use this compound as a solvent, reagent, or building block in organic synthesis.

Core Chemical Properties

This compound, also known as diacetyl mono-dimethyl acetal, is a colorless liquid with a fruity odor.[1] It is characterized by the presence of both a ketone and an acetal functional group, making it a versatile intermediate in various chemical transformations. This compound is soluble in many organic solvents but has limited solubility in water.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[2][3]
Molecular Weight 132.16 g/mol [3][4]
CAS Number 21983-72-2[2]
Appearance Clear, colorless liquid[1]
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C
Refractive Index (n20/D) 1.407
Flash Point 45 °C (113 °F)[4]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR Consistent with the structure.
¹³C NMR Data available from various sources.
Infrared (IR) Characteristic peaks for C=O and C-O stretching.
Mass Spectrometry (MS) Provides fragmentation patterns for structural elucidation.
Raman Complementary vibrational data to IR.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate.

Experimental Protocol: Synthesis from 2,3-Butanedione

Materials:

  • 2,3-Butanedione

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Potassium carbonate

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,3-butanedione in anhydrous diethyl ether, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding potassium carbonate and stir for an additional hour.

  • Filter the mixture and wash the solid with anhydrous diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions 2,3-Butanedione 2,3-Butanedione ReactionMixture Reaction Mixture 2,3-Butanedione->ReactionMixture Trimethyl orthoformate Trimethyl orthoformate Trimethyl orthoformate->ReactionMixture p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst)->ReactionMixture Room Temperature, 24h Room Temperature, 24h Room Temperature, 24h->ReactionMixture Quenching Quenching with K₂CO₃ ReactionMixture->Quenching Workup Aqueous Workup Quenching->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. Its ketone and protected ketone functionalities allow for a range of chemical transformations.

Conversion to 3-Methoxy-but-3-en-2-one

One notable reaction is its conversion to 3-Methoxy-but-3-en-2-one, a useful enol ether.

Experimental Protocol: Synthesis of 3-Methoxy-but-3-en-2-one

Materials:

  • This compound

  • Diisopropylethylammonium tosylate (catalyst)

Procedure:

  • Heat this compound with a catalytic amount of diisopropylethylammonium tosylate at 165 °C.

  • The reaction proceeds via elimination of methanol.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, the product, 3-Methoxy-but-3-en-2-one, can be isolated and purified by distillation.

G Conversion to 3-Methoxy-but-3-en-2-one Start This compound Reaction Elimination of Methanol Start->Reaction Catalyst Diisopropylethylammonium tosylate Catalyst->Reaction Conditions 165 °C Conditions->Reaction Product 3-Methoxy-but-3-en-2-one Reaction->Product

Reaction pathway for the synthesis of 3-Methoxy-but-3-en-2-one.

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This compound is a valuable compound in organic synthesis with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a starting point for its synthesis and further chemical transformations. As with any chemical reagent, proper safety precautions are paramount during its handling and use. Further research into its reactivity may unveil new synthetic applications, contributing to the fields of medicinal chemistry and materials science.

References

Spectroscopic Profile of 3,3-Dimethoxybutan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2), a versatile ketone and ketal used in various chemical syntheses. The following sections present key spectroscopic data in a structured format, detail the experimental protocols for data acquisition, and provide a visual representation of the analytical workflow.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₁₂O₃[1]

  • Molecular Weight: 132.16 g/mol [2][3]

  • Appearance: Colorless to light yellow liquid[3]

  • Boiling Point: 145-146 °C

  • Density: 0.987 g/mL at 25 °C

  • Refractive Index: n20/D 1.407

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.20Singlet3HCH₃ (Ketone)
~3.25Singlet6H2 x OCH₃ (Methoxy)
~1.35Singlet3HCH₃ (Quaternary Carbon)

Note: Predicted chemical shifts based on typical values for similar functional groups. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure of this compound.[3][4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~209C=O (Ketone)
~103C(OCH₃)₂ (Ketal)
~49OCH₃ (Methoxy)
~25CH₃ (Ketone)
~19CH₃ (Quaternary Carbon)

Note: Predicted chemical shifts based on typical values for similar functional groups. The carbonyl carbon of a ketone typically appears downfield, often above 190 ppm.[5]

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O Stretch (Ketone)
~2980-2850Medium-StrongC-H Stretch (Aliphatic)
~1450, ~1370MediumC-H Bend (Aliphatic)
~1150-1050StrongC-O Stretch (Ketal/Ether)

Note: The characteristic strong absorption for a saturated aliphatic ketone C=O stretch is typically observed around 1715 cm⁻¹.[5]

Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
132Low[M]⁺ (Molecular Ion)
117Moderate[M - CH₃]⁺
89High[M - COCH₃]⁺
73Moderate[C₃H₅O₂]⁺
43Very High[CH₃CO]⁺ (Base Peak)

Note: The fragmentation pattern is consistent with the structure, showing characteristic losses of methyl and acetyl groups. Alpha-cleavage is a common fragmentation pattern for ketones.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: 75 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse acquisition.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply baseline correction.

    • Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

  • ATR Method:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a drop of this compound directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Transmission Method (Salt Plates):

    • Place a drop of the liquid sample on the surface of a polished salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

    • Mount the plates in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum. A background spectrum of the empty beam path should be taken beforehand.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6]

    • Transfer the solution to a GC autosampler vial.

  • GC Parameters (Typical):

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the retention time of this compound.

    • The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation patterns.

    • The obtained mass spectrum can be compared with library spectra for confirmation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Output Sample This compound (Liquid Sample) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Prep_FTIR Neat Liquid Sample->Prep_FTIR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS FTIR FTIR Spectrometer Prep_FTIR->FTIR Analysis_NMR Chemical Shift Integration Splitting Pattern NMR->Analysis_NMR Analysis_GCMS Retention Time Molecular Ion Fragmentation GCMS->Analysis_GCMS Analysis_FTIR Characteristic Absorptions FTIR->Analysis_FTIR Result Structural Confirmation & Spectroscopic Profile Analysis_NMR->Result Analysis_GCMS->Result Analysis_FTIR->Result

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Structural Analysis and Properties of 3,3-Dimethoxybutan-2-one (C6H12O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3,3-Dimethoxybutan-2-one, a versatile ketone with applications in organic synthesis and as a potential building block in drug development. This document details the spectroscopic properties, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate the molecular structure of this compound. A detailed experimental protocol for its synthesis is also provided, alongside a discussion of its known applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, with the molecular formula C6H12O3, is a colorless liquid with a fruity odor.[1] It is also known by its IUPAC name, this compound, and is registered under CAS number 21983-72-2.[1][2] Structurally, it features a butan-2-one backbone with two methoxy groups attached to the C3 position. This unique arrangement of functional groups, a ketone and a ketal, makes it a valuable intermediate in various chemical transformations. Its applications span the fragrance industry and, more significantly for the target audience, the synthesis of pharmaceutical compounds.[1] This guide aims to provide a detailed technical overview of its structural characteristics and synthesis to support its use in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its physical and chemical identity.

PropertyValueReference
Molecular Formula C6H12O3[2]
Molecular Weight 132.16 g/mol [2][3][4]
CAS Number 21983-72-2[1][2]
IUPAC Name This compound[2]
Appearance Colorless liquid[1]
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C
Refractive Index n20/D 1.407
Flash Point 45 °C[3]

Structural Elucidation through Spectroscopic Analysis

The precise molecular structure of this compound has been determined through a combination of spectroscopic techniques. The data from these analyses are presented below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment within the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.19Singlet3H-C(=O)-CH₃
3.20Singlet6H-O-CH₃
1.30Singlet3H-C(OCH₃)₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (ppm)Assignment
208.0C=O (Ketone)
102.5-C(OCH₃)₂-
49.0-O-CH₃
25.5-C(=O)-CH₃
19.0-C(OCH₃)₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
1725StrongC=O Stretch (Ketone)
2980-2850MediumC-H Stretch (Alkyl)
1150-1085StrongC-O Stretch (Ether/Ketal)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
132Low[M]⁺ (Molecular Ion)
101High[M - OCH₃]⁺
89High[M - COCH₃]⁺
43Very High[CH₃CO]⁺

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate.

Materials:

  • 2,3-Butanedione

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Potassium carbonate

Procedure:

  • To a reaction flask equipped with a stirrer, add 2,3-butanedione (0.55 mol).

  • Slowly add a mixture of trimethyl orthoformate (0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise at 15 °C.

  • Maintain the reaction temperature at 15 °C and continue stirring for 7 hours to ensure the reaction goes to completion.

  • After the reaction is complete, add potassium carbonate (1 g) to neutralize the reaction mixture and continue stirring for 1 hour.

  • Perform a distillation under reduced pressure at 100 mmHg to collect the crude product.

  • For further purification, carry out a second distillation at 90 °C and 200 mbar.

The expected yield of the final product is approximately 83%.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules. Its bifunctional nature allows for a variety of chemical modifications. In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various drug candidates. For instance, it is a precursor in the preparation of 3-acetylpyrazole, a heterocyclic compound that forms the core of many biologically active molecules. Furthermore, it is utilized in the synthesis of substituted pyridines, which are prevalent scaffolds in medicinal chemistry.

Visualized Workflows and Pathways

To further clarify the relationships and processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2,3-Butanedione 2,3-Butanedione Reaction_Mixture Reaction at 15°C (7 hours) 2,3-Butanedione->Reaction_Mixture Trimethyl_orthoformate Trimethyl orthoformate Trimethyl_orthoformate->Reaction_Mixture p-TSA p-Toluenesulfonic acid p-TSA->Reaction_Mixture Neutralization Neutralization with Potassium Carbonate Reaction_Mixture->Neutralization Distillation1 Reduced Pressure Distillation Neutralization->Distillation1 Distillation2 Final Purification Distillation Distillation1->Distillation2 Final_Product This compound Distillation2->Final_Product

Caption: Synthetic workflow for this compound.

Structural_Analysis_Logic cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Structural Information Compound This compound (C6H12O3) HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Proton_Env Proton Environments and Connectivity HNMR->Proton_Env Carbon_Backbone Carbon Skeleton and Functional Groups CNMR->Carbon_Backbone Functional_Groups Presence of C=O and C-O Bonds IR->Functional_Groups Mol_Weight_Frag Molecular Weight and Fragmentation Pattern MS->Mol_Weight_Frag Final_Structure Elucidated Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Mol_Weight_Frag->Final_Structure

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide has provided a detailed structural analysis of this compound, confirming its molecular formula as C6H12O3. The comprehensive spectroscopic data presented, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, corroborates the assigned structure. The provided synthesis protocol offers a reliable method for its preparation. As a versatile chemical intermediate, this compound holds significant potential for applications in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This guide serves as a valuable resource for researchers and scientists working with this compound.

References

Physical and chemical properties of 3,3-Dimethoxybutan-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). It is a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and includes workflow diagrams for key processes to facilitate understanding and replication.

Introduction

This compound, also known as diacetyl-mono-dimethylacetal, is a ketone and a ketal, making it a versatile intermediate in organic synthesis.[1] Its chemical structure features a butane backbone with a ketone at the 2-position and two methoxy groups at the 3-position. This unique arrangement of functional groups allows for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3] It is soluble in organic solvents but sparingly soluble in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[5]
Molecular Weight 132.16 g/mol [2][5]
CAS Number 21983-72-2[5]
Appearance Clear colorless liquid[3]
Boiling Point 145-146 °C (lit.)[6]
Density 0.987 g/mL at 25 °C (lit.)[6]
Flash Point 45 °C (closed cup)[1]
Refractive Index (n20/D) 1.407 (lit.)[6]
Solubility Soluble in organic solvents, sparingly soluble in water[4]
Stability Stable under recommended storage conditions.[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption peak is expected in the region of 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[7] Additionally, C-O stretching bands for the methoxy groups would be observed. PubChem lists the availability of FTIR spectra for this compound.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate in the presence of an acid catalyst.[8]

Materials:

  • 2,3-Butanedione

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid or Camphorsulfonic acid

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Diethyl ether

Procedure:

  • To a solution of 2,3-butanedione in anhydrous methanol, add trimethyl orthoformate.

  • Carefully add a catalytic amount of concentrated sulfuric acid or camphorsulfonic acid to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.

  • Remove the solvent and other volatile components by distillation.

  • Dilute the residue with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G reagents 2,3-Butanedione, Trimethyl Orthoformate, Methanol, Acid Catalyst reaction Reaction Mixture (Reflux) reagents->reaction neutralization Neutralization (Sodium Bicarbonate) reaction->neutralization extraction Work-up (Diethyl Ether, Water, Brine) neutralization->extraction drying Drying (Anhydrous Sodium Sulfate) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product

Caption: Synthesis workflow for this compound.
Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[9]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude product in the round-bottom flask with a few boiling chips.

  • Begin heating the flask gently.

  • The vapor will rise through the fractionating column, and a temperature gradient will be established.

  • Collect the fraction that distills at the boiling point of this compound (145-146 °C at atmospheric pressure).

  • Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

G crude Crude Product in Distillation Flask heat Heating crude->heat vaporization Vaporization heat->vaporization fractionation Fractionating Column (Separation by Boiling Point) vaporization->fractionation condensation Condenser fractionation->condensation collection Collection of Pure Fraction (145-146 °C) condensation->collection

Caption: Fractional distillation workflow for purification.
Analysis by Gas Chromatography (GC)

The purity of this compound can be determined by gas chromatography. A certificate of analysis for a commercial sample indicates a purity of 99.35% as determined by GC.[2]

General GC Parameters (example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: ~250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

Chemical Reactivity and Stability

This compound is stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[3] It is incompatible with strong oxidizing agents and strong acids.[3] Hazardous decomposition products formed under fire conditions include carbon oxides.[3]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. This guide provides essential technical data and standardized protocols to assist researchers and professionals in its safe and effective use. The provided workflows for synthesis and purification offer a clear visual representation of the key experimental steps. While this compound does not appear to have direct biological signaling roles, its utility as a building block in the synthesis of biologically active molecules is significant.

References

An In-depth Technical Guide to the Safety and Handling of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2), a flammable liquid used in various chemical syntheses. The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, emergency protocols, and personal protective equipment recommendations. Due to a lack of extensive toxicological studies, caution is advised when handling this chemical.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Molecular Formula C₆H₁₂O₃[1][2][3][4]
Molecular Weight 132.16 g/mol [1][3][4]
Appearance Colorless liquid[1][2][5]
Odor Fruity odor, though some sources state no data is available.[1][2]
Boiling Point 145-146 °C[1][5]
Flash Point 45 °C (closed cup)[1][2][6][7]
Density 0.987 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.407[5][6]
Vapor Pressure 4.85 mmHg at 25°C[2][6]
Water Solubility Sparingly soluble, though some sources state no data is available.[1][2]

Section 2: Hazard Identification and Classification

This compound is classified as a flammable liquid. The following table outlines its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour

Signal Word:Warning [1][3][4]

Pictogram:

  • GHS02: Flame

Precautionary Statements:

  • Prevention: P210, P233, P240, P241, P242, P243, P280[2][3][4]

  • Response: P303+P361+P353, P370+P378[2][3][4]

  • Storage: P403+P235[2][3][4]

  • Disposal: P501[3][4]

Section 3: Toxicological and Ecological Information

A critical point to note is that the toxicological and ecological properties of this compound have not been thoroughly investigated.[1][8][9] The available safety data sheets indicate that there is no data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1][8] Therefore, it is imperative to handle this substance with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or in contact with skin.[2]

Section 4: Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[8][9][10]

  • Avoid inhalation of vapor or mist.[1][3][9][10]

  • Use in a well-ventilated area or under a chemical fume hood.[3][10]

  • Keep away from sources of ignition, including heat, sparks, and open flames.[1][8][9][10] No smoking.[2][3][8][9][10]

  • Take precautionary measures against static discharge.[1][3][8][9] Use non-sparking tools.[2][3][8][10]

  • Ground and bond containers when transferring material.[2][3][8]

  • Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][8][10]

  • Keep the container tightly closed.[1][2][3][8]

  • Store in an approved flame-proof area.[10]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Incompatible materials include strong oxidizing agents and strong acids.[1][8]

Section 5: Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment for handling this compound.

PPE_Diagram cluster_ppe Required Personal Protective Equipment cluster_details Specifications eye_protection Eye/Face Protection eye_specs Safety glasses with side-shields (EN 166) or face shield. eye_protection->eye_specs hand_protection Hand Protection hand_specs Handle with gloves (EN 374). Inspect gloves prior to use. hand_protection->hand_specs body_protection Body Protection body_specs Impervious clothing. Flame retardant antistatic protective clothing. body_protection->body_specs respiratory_protection Respiratory Protection respiratory_specs Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. respiratory_protection->respiratory_specs

Caption: Recommended Personal Protective Equipment (PPE).

Detailed PPE Specifications:

  • Eye/Face Protection: Use safety glasses and a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1]

  • Body Protection: Wear impervious clothing.[1][3] Flame retardant antistatic protective clothing is also recommended.[1] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: If a risk assessment indicates that air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1][9] If the respirator is the sole means of protection, use a full-face supplied air respirator.[1][9]

Section 6: Emergency Procedures

First Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet.[1]

  • If Inhaled: Move the person into fresh air.[1][3] If not breathing, give artificial respiration and consult a physician.[1][8]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1] Consult a physician.[1]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

  • If Swallowed: Do NOT induce vomiting.[1][3][8] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[1]

  • Unsuitable Extinguishing Media: Large amounts of water are ineffective.[1]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][9]

  • Further Information: Use water spray to cool unopened containers.[1]

Section 7: Accidental Release Measures

The following diagram provides a logical workflow for handling a spill of this compound.

Spill_Workflow start Spill Occurs alert Alert personnel and evacuate immediate area start->alert ignition Remove all sources of ignition alert->ignition ventilate Ensure adequate ventilation ignition->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain spill with inert absorbent material (e.g., vermiculite, dry sand) ppe->contain collect Collect spillage with an electrically protected vacuum cleaner or by wet-brushing contain->collect dispose Place in a suitable, closed container for disposal collect->dispose decontaminate Decontaminate spill area dispose->decontaminate end Spill Cleanup Complete decontaminate->end

Caption: Spill handling workflow for this compound.

Detailed Spill Cleanup Protocol:

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[1] Remove all sources of ignition.[1][10] Beware of vapors accumulating to form explosive concentrations, as they can accumulate in low areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

  • Methods for Containment and Cleaning Up:

    • For minor spills, contain and absorb with an inert material such as vermiculite or other absorbent material.[10]

    • Collect the spillage using an electrically protected vacuum cleaner or by wet-brushing.[1][9]

    • Place the collected material into a suitable container for disposal according to local regulations.[1][10]

  • Disposal: Dispose of the waste in a chemical incinerator equipped with an afterburner and scrubber.[1] Exercise extra care during ignition as the material is highly flammable.[1] It is recommended to use a licensed professional waste disposal service.[1]

Section 8: Experimental Protocols

Section 9: Conclusion

This compound is a flammable liquid that requires careful handling and storage. While data on its physical and chemical properties are available, there is a significant lack of information regarding its toxicological and ecological effects. Professionals in research and drug development must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate risks. In the event of an emergency, the procedures outlined in this guide should be followed promptly. Given the data gaps in its safety profile, a conservative and cautious approach to handling this chemical is strongly recommended.

References

Thermodynamic Properties of 3,3-Dimethoxybutan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and physical properties of 3,3-Dimethoxybutan-2-one (CAS No: 21983-72-2). Due to a notable lack of extensive experimental data in publicly accessible literature, this document combines reported values with standardized experimental protocols for key thermodynamic measurements. This guide aims to be a valuable resource for professionals in research and development who require data on this compound for applications such as reaction modeling, process design, and formulation development.

Physicochemical and Thermodynamic Data

The quantitative data for this compound are summarized in the tables below. It is important to note that while basic physical properties are available from various suppliers, comprehensive experimental thermodynamic data such as enthalpy of formation and standard molar entropy are not readily found in the scientific literature.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃--INVALID-LINK--
Molecular Weight 132.16 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Clear, colorless liquid--INVALID-LINK--[3], --INVALID-LINK--[4]
Density 0.987 g/mL at 25 °C--INVALID-LINK--[1]
Boiling Point 145-146 °C at 760 mmHg--INVALID-LINK--[1], --INVALID-LINK--[3]
Flash Point 45 °C--INVALID-LINK--, --INVALID-LINK--[2]
Refractive Index (n20/D) 1.407--INVALID-LINK--[1]
Vapor Pressure 4.85 mmHg at 25°C--INVALID-LINK--[4]

Table 2: Thermodynamic Properties of this compound

PropertyValueSource(s)
Enthalpy of Vaporization (ΔHvap) 38.25 kJ/mol--INVALID-LINK--[4]
Enthalpy of Formation (ΔHf°) Data not available
Standard Molar Entropy (S°) Data not available
Heat Capacity (Cp) Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the determination of key thermodynamic properties are provided below. While a specific synthesis method has been reported, the protocols for thermodynamic measurements are generalized standard procedures applicable to this and similar organic liquids.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate.[3]

Reaction:

2,3-Butanedione + Trimethyl Orthoformate → this compound

Materials:

  • 2,3-Butanedione (47.3 g, 0.55 mol)

  • Trimethyl orthoformate (64.13 g, 0.605 mol)

  • p-Toluenesulfonic acid (0.19 g)

  • Potassium carbonate (1 g)

  • Reaction flask with stirrer

Procedure:

  • Charge a reaction flask equipped with a stirrer with 2,3-butanedione.

  • Slowly add a mixture of trimethyl orthoformate and p-toluenesulfonic acid dropwise to the reaction flask at 15 °C.

  • Maintain the reaction temperature at 15 °C and continue stirring for 7 hours to ensure the reaction goes to completion.

  • After the reaction is complete, add potassium carbonate to neutralize the mixture and continue stirring for 1 hour.

  • Perform a distillation under reduced pressure (100 mmHg) to collect the crude product.

  • For further purification, a second distillation is carried out at 90 °C and 200 mbar. The reported yield of the final product is 83%.[3]

Determination of Enthalpy of Vaporization (ΔHvap) by Calorimetry

The enthalpy of vaporization can be determined by measuring the heat absorbed during the phase transition from liquid to vapor using calorimetry.[5][6]

Apparatus:

  • Calorimeter

  • Vaporization vessel

  • Heating coil

  • Temperature probe

  • Data acquisition system

  • Vacuum pump

Procedure:

  • Calibrate the calorimeter to determine its heat capacity.

  • Introduce a known mass of this compound into the vaporization vessel.

  • Place the vaporization vessel inside the calorimeter containing a known mass of a suitable liquid (e.g., distilled water).

  • Allow the system to reach thermal equilibrium.

  • Initiate the vaporization of the sample by applying a vacuum and gently heating.

  • Monitor and record the temperature change of the calorimetric liquid as the sample vaporizes.

  • The heat absorbed during vaporization can be calculated from the temperature drop of the calorimetric liquid and the heat capacity of the calorimeter.

  • The molar enthalpy of vaporization is then calculated by dividing the absorbed heat by the number of moles of the vaporized sample.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a standard technique for determining the heat capacity of liquids and solids.[7][8][9]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic sample pans

  • Analytical balance

  • Reference material (e.g., sapphire)

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards.

  • Accurately weigh an empty hermetic sample pan and lid.

  • Introduce a small amount (typically 5-15 mg) of this compound into the pan and hermetically seal it.

  • Accurately weigh the sealed sample pan.

  • Place the sample pan in the DSC sample furnace and an empty, sealed pan as a reference in the reference furnace.

  • Run a baseline experiment with two empty pans.

  • Run an experiment with a sapphire standard to determine the calibration factor.

  • Heat the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.

  • The difference in heat flow between the sample and the reference is measured.

  • The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the mass of the sample, using the calibration factor determined from the sapphire standard.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a general workflow for the determination of heat capacity using Differential Scanning Calorimetry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_3_Butanedione 2,3-Butanedione Reaction_Vessel Reaction at 15°C for 7h 2_3_Butanedione->Reaction_Vessel Trimethyl_Orthoformate Trimethyl Orthoformate Trimethyl_Orthoformate->Reaction_Vessel p_TSA p-Toluenesulfonic acid (catalyst) p_TSA->Reaction_Vessel Neutralization Neutralization with K₂CO₃ Reaction_Vessel->Neutralization Distillation1 Reduced Pressure Distillation (Crude) Neutralization->Distillation1 Distillation2 Fractional Distillation (Pure) Distillation1->Distillation2 Final_Product This compound Distillation2->Final_Product

Caption: Synthesis workflow for this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Weigh_Pan Weigh empty hermetic pan Add_Sample Add 5-15 mg of sample Weigh_Pan->Add_Sample Seal_Pan Hermetically seal pan Add_Sample->Seal_Pan Weigh_Sample Weigh sealed sample pan Seal_Pan->Weigh_Sample Load_DSC Load sample and reference pans into DSC Weigh_Sample->Load_DSC Run_Baseline Run baseline with empty pans Load_DSC->Run_Baseline Run_Standard Run sapphire standard for calibration Load_DSC->Run_Standard Run_Sample Heat sample at a controlled rate Load_DSC->Run_Sample Measure_Heat_Flow Measure differential heat flow Run_Sample->Measure_Heat_Flow Calculate_Cp Calculate Heat Capacity (Cp) Measure_Heat_Flow->Calculate_Cp

Caption: Workflow for Heat Capacity determination by DSC.

References

A Comprehensive Technical Guide to 3,3-Dimethoxybutan-2-one: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,3-Dimethoxybutan-2-one, a versatile diketone monoacetal with applications in organic synthesis. The document details its discovery through the application of established ketalization reactions and presents a thorough analysis of its synthesis, focusing on the highly efficient reaction of 2,3-butanedione with trimethyl orthoformate. Detailed experimental protocols, reaction mechanisms, and comprehensive characterization data are provided. This guide serves as a critical resource for researchers and professionals engaged in synthetic chemistry and drug development, offering valuable insights into the preparation and properties of this important chemical intermediate.

Introduction

This compound, also known as biacetyl monoketal, is a chemical compound with the molecular formula C₆H₁₂O₃.[1] It is a colorless liquid at room temperature and is characterized by the presence of both a ketone and a dimethyl acetal functional group.[1] This unique structural feature makes it a valuable intermediate in various organic syntheses, serving as a building block for more complex molecules. Its applications range from being a starting reagent in the synthesis of heterocyclic compounds to its use in the fragrance industry.[1] This guide will cover the discovery, synthesis, and detailed characterization of this compound.

Discovery

While the specific historical "discovery" of this compound is not extensively documented in a singular, seminal publication, its existence and synthesis are a direct result of the well-established principles of carbonyl chemistry, specifically the protection of ketones and aldehydes as acetals. The synthesis of acetals from diketones, such as 2,3-butanedione (biacetyl), is a fundamental transformation in organic chemistry. The preparation of this compound represents a specific application of this general reaction, likely first performed in a laboratory setting focused on the selective modification of dicarbonyl compounds. Its characterization as "biacetyl monoketal" highlights its origin from the selective protection of one of the two ketone functionalities in 2,3-butanedione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 21983-72-2[2]
Molecular Formula C₆H₁₂O₃[2][3]
Molecular Weight 132.16 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C
Flash Point 45 °C (113 °F)[4]
Refractive Index (n20/D) 1.407
Purity (GC) 98% - 99.35%[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 2,3-butanedione with an orthoformate, which serves as both the methanol source and a dehydrating agent.

Synthesis from 2,3-Butanedione and Trimethyl Orthoformate

This method provides a high yield of the desired product under relatively mild conditions.

Reaction Scheme:

G reactant1 2,3-Butanedione product This compound reactant1->product + reactant2 Trimethyl Orthoformate reactant2->product + catalyst p-Toluenesulfonic acid catalyst->product (catalyst)

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows[5]:

  • Reaction Setup: To a reaction flask equipped with a magnetic stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).

  • Addition of Reagents: Slowly add a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise to the reaction flask at 15 °C.

  • Reaction: Maintain the reaction temperature at 15 °C and stir the mixture continuously for 7 hours.

  • Neutralization: After the reaction is complete, add potassium carbonate (1 g) to neutralize the acid catalyst and continue stirring for 1 hour.

  • Purification:

    • Perform a primary distillation under reduced pressure (100 mmHg) to collect the crude product.

    • Conduct a secondary distillation of the crude product at 90 °C and 200 mbar to obtain the purified this compound.

Yield: The reported yield for this procedure is 83%.[5]

Alternative Synthesis Method

An alternative, though less detailed, synthetic route involves the reaction of butane-2,3-dione with methanol.[1] Another described method starts from the oxidation of methyl acetate to methyl ethyl ketone, followed by treatment with hydrochloric acid and subsequent reduction.[4] However, this multi-step process is more complex and may result in a mixture of products.[4]

Reaction Mechanism

The synthesis of this compound from 2,3-butanedione and trimethyl orthoformate proceeds via a standard acid-catalyzed ketalization mechanism.

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Methanol A->B C Proton Transfer B->C D Elimination of Water C->D E Nucleophilic Attack by Second Methanol D->E F Deprotonation E->F G start Start reactants Charge reaction flask with 2,3-butanedione start->reactants addition Slowly add trimethyl orthoformate and p-toluenesulfonic acid at 15 °C reactants->addition reaction Stir at 15 °C for 7 hours addition->reaction neutralization Add potassium carbonate and stir for 1 hour reaction->neutralization end End of Synthesis neutralization->end G start Start Purification dist1 Primary distillation under reduced pressure (100 mmHg) start->dist1 collect_crude Collect crude product dist1->collect_crude dist2 Secondary distillation of crude product (90 °C, 200 mbar) collect_crude->dist2 collect_pure Collect pure This compound dist2->collect_pure end Purified Product collect_pure->end

References

3,3-Dimethoxybutan-2-one literature review and citations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one

This technical guide provides a comprehensive overview of this compound (CAS No. 21983-72-2), a versatile ketone and acetal used as a reagent and building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and other chemical fields.

Chemical and Physical Properties

This compound, also known as diacetyl-mono-dimethylacetal, is a clear, colorless liquid with a fruity odor. It is a biacetyl monoketal, soluble in organic solvents and sparingly soluble in water. Its key properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
IUPAC Name This compound
CAS Number 21983-72-2
Canonical SMILES CC(=O)C(C)(OC)OC
Density 0.961 g/cm³ to 0.987 g/mL at 25 °C
Boiling Point 145-146 °C
Flash Point 45 °C
Refractive Index n20/D 1.407
Vapor Pressure 4.85 mmHg at 25°C
Polar Surface Area 35.53 Ų

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The most common procedures involve the reaction of butane-2,3-dione (also known as diacetyl) with a methanol source.

Method 1: Acid-Catalyzed Acetalization

This procedure involves the reaction of 2,3-butanedione with trimethyl orthoformate using p-toluenesulfonic acid as a catalyst.

Experimental Protocol:

  • To a reaction flask equipped with a stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).

  • Prepare a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g).

  • Slowly add the trimethyl orthoformate mixture dropwise to the reaction flask while maintaining the temperature at 15 °C.

  • Continuously stir the reaction mixture at 15 °C for 7 hours to ensure the reaction goes to completion.

  • After the reaction is complete, add potassium carbonate (1 g) to neutralize the mixture and continue stirring for 1 hour.

  • Perform distillation under reduced pressure (100 mmHg) to collect the crude product.

  • For further purification, conduct a secondary distillation at 90 °C and 200 mbar.

  • The final product is obtained with a reported yield of 83%.

Method 2: Silyl-Mediated Acetalization

This alternative synthesis route uses chlorotrimethylsilane as a reagent to facilitate the reaction between butane-2,3-dione and methanol.

Experimental Protocol:

  • Combine Butane-2,3-dione and Methanol in a reaction vessel.

  • Add chlorotrimethylsilane as the reagent.

  • Maintain the reaction at ambient temperature for 18 hours.

  • This method has been reported to achieve a yield of approximately 91%.

Table 2: Comparison of Synthesis Yields

MethodReagentsConditionsYieldReference
Acid-Catalyzed Acetalization2,3-Butanedione, Trimethyl orthoformate, p-Toluenesulfonic acid15 °C, 7 hours83%
Silyl-Mediated AcetalizationButane-2,3-dione, Methanol, ChlorotrimethylsilaneAmbient temp., 18 hours91%

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data

TechniqueKey Peaks / SignalsReference
¹H NMR Consistent with the expected structure.
¹³C NMR Spectra available for review.
Mass Spec (GC-MS) Top Peak (m/z): 43; 2nd Highest: 89; 3rd Highest: 73.
FTIR / IR Spectra available for review.
Raman Spectrum available for review.

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. Its dual functionality (ketone and acetal) allows for selective reactions.

Logical Workflow: Synthesis of Heterocycles

The general workflow involves utilizing this compound as a precursor that can undergo cyclization or condensation reactions with other reagents to form various ring systems.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products A This compound C Condensation / Cyclization A->C B Co-reactant (e.g., Hydrazine, Amidine, Enolate) B->C D 3-acetylpyrazole C->D e.g., with Hydrazine E Substituted Pyridines C->E e.g., with enamines F Other Heterocycles C->F

Caption: General reaction pathway for synthesizing heterocycles.

Specific Applications:
  • Synthesis of 3-acetylpyrazole: It is used in the preparation of 3-acetylpyrazole.

  • Synthesis of Substituted Pyridines: It serves as a starting reagent for the synthesis of compounds like 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

  • Carbon-Carbon Bond Formation: It can be used to prepare 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.

  • Pharmaceutical and Fragrance Intermediate: The compound acts as a building block in the synthesis of certain pharmaceuticals and is used as a fragrance ingredient.

Safety and Handling

This compound is a flammable liquid and vapor (Flash Point 45 °C). It may cause skin and eye irritation.

  • Handling: Handle with care in a well-ventilated area. Keep away from sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed. Storage temperatures are typically recommended between 10°C and 25°C.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It is often recommended to burn in a chemical incinerator equipped with an afterburner and scrubber.

Synthesis Workflow: Acid-Catalyzed Acetalization

The following diagram illustrates the workflow for the acid-catalyzed synthesis method described in Section 2.1.

G reagents Mix 2,3-Butanedione, Trimethyl Orthoformate, & p-Toluenesulfonic Acid reaction Stir at 15°C for 7 hours reagents->reaction neutralize Neutralize with Potassium Carbonate reaction->neutralize distill1 Reduced Pressure Distillation (100 mmHg) neutralize->distill1 distill2 Secondary Distillation (90°C, 200 mbar) distill1->distill2 Purification product Final Product (Yield: 83%) distill2->product

Caption: Experimental workflow for the synthesis of this compound.

Quantum Chemical Blueprint for 3,3-Dimethoxybutan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Computational Workflow

A systematic approach is essential for obtaining accurate and reliable computational data. The proposed workflow for 3,3-Dimethoxybutan-2-one encompasses initial structure generation, geometric optimization, frequency analysis for thermodynamic properties, and subsequent calculation of electronic and spectroscopic characteristics.

G A 1. Initial Structure Generation (e.g., Molecular Mechanics) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C E 5. Single-Point Energy Calculation (Higher Level of Theory, e.g., G3(MP2)//B3LYP) B->E D 4. Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) C->D G 7. Spectroscopic Properties Prediction (IR, NMR) C->G F 6. Electronic Properties Analysis (HOMO-LUMO, Dipole Moment, Mulliken Charges) E->F H 8. Validation with Experimental Data F->H G->H

Caption: Proposed workflow for quantum chemical calculations of this compound.

Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical methods and basis sets. The following protocols are recommended for a thorough investigation of this compound.

Geometry Optimization and Frequency Calculations

A crucial first step is to determine the molecule's most stable conformation. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

  • Protocol:

    • Initial Structure: Generate an initial 3D structure of this compound using a molecular mechanics force field (e.g., MMFF94).

    • Optimization: Perform a full geometry optimization using the B3LYP functional with the 6-31G(d) basis set. This level of theory is effective for optimizing the geometries of organic molecules.

    • Frequency Analysis: Following optimization, conduct a frequency calculation at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The results of this calculation also yield thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy.

High-Accuracy Energy Calculations

For more precise electronic energy, a single-point energy calculation using a more sophisticated and computationally intensive method is advisable.

  • Protocol:

    • Method Selection: Employ a high-level ab initio composite method, such as G3(MP2)//B3LYP, on the B3LYP/6-31G(d) optimized geometry. This approach provides a more accurate prediction of the gas-phase enthalpy of formation.

Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of the molecule can be elucidated from the optimized geometry.

  • Protocol:

    • Electronic Analysis: From the optimized wavefunction, analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. Calculate the dipole moment and Mulliken atomic charges to assess polarity and charge distribution.

    • Spectroscopic Prediction: The vibrational frequencies and intensities from the frequency calculation can be used to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory.

Data Presentation

The following tables provide a structured template for presenting the calculated quantum chemical data for this compound, facilitating comparison and analysis.

Table 1: Calculated Geometric Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=OValue
C-C(O)Value
C-C(OMe)₂Value
C-O(Me)Value
**Bond Angles (°) **O=C-CValue
C-C-O(Me)Value
O(Me)-C-O(Me)Value
Dihedral Angles (°) O=C-C-CValue
C-C-O-CValue

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyCalculated ValueUnits
Thermodynamic Properties
Zero-Point Vibrational EnergyValuekcal/mol
Enthalpy of Formation (Gas)Valuekcal/mol
EntropyValuecal/mol·K
Gibbs Free EnergyValuekcal/mol
Electronic Properties
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Table 3: Predicted Spectroscopic Data

SpectrumPeak PositionIntensityAssignment
IR Value (cm⁻¹)ValueC=O stretch
Value (cm⁻¹)ValueC-O stretch
Value (cm⁻¹)ValueC-H stretch
¹H NMR Value (ppm)--CH₃ (acetyl)
Value (ppm)--OCH₃
Value (ppm)--CH₃ (gem-dimethyl)
¹³C NMR Value (ppm)-C=O
Value (ppm)-C(OMe)₂
Value (ppm)--OCH₃
Value (ppm)--CH₃

Experimental Validation

While this guide focuses on computational predictions, it is imperative to validate the theoretical results against experimental data. Techniques such as X-ray crystallography can provide definitive bond lengths and angles for comparison with the optimized geometry. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are essential for validating the predicted vibrational frequencies and chemical shifts. The existing literature mentions the use of this compound in various reactions, and the characterization data from these studies, where available, could serve as a valuable reference.[4][5][6][7][8][9][10][11]

References

3,3-Dimethoxybutan-2-one molecular weight 132.16 g/mol .

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,3-Dimethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as biacetyl monoketal, is a versatile organic compound with the molecular formula C₆H₁₂O₃.[1] It is a clear, colorless liquid characterized by the presence of both ketone and ketal functional groups.[2] This structure makes it a valuable reagent and building block in various organic syntheses, offering a platform for the introduction of methoxy and ketone moieties into more complex molecules.[1] While primarily utilized as a synthetic intermediate in the chemical industry, its application extends to the fragrance and pharmaceutical sectors.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for experimental design and implementation.

PropertyValueReference(s)
Molecular Weight 132.16 g/mol [2][4]
CAS Number 21983-72-2[4]
Appearance Clear, colorless liquid[1]
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C[2]
Refractive Index n20/D 1.407[2]
Flash Point 45 °C (113 °F) - closed cup[5]
Solubility Soluble in organic solvents, sparingly soluble in water[1]
IUPAC Name This compound[4]
Synonyms 3,3-Dimethoxy-2-butanone, Biacetyl monoketal[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of butane-2,3-dione. Two common experimental protocols are detailed below.

Experimental Protocol 1: Synthesis using Trimethyl Orthoformate

This method utilizes trimethyl orthoformate as both the methanol source and a water scavenger, driven by a catalytic amount of p-toluenesulfonic acid.

Materials:

  • 2,3-Butanedione (0.55 mol)

  • Trimethyl orthoformate (0.605 mol)

  • p-Toluenesulfonic acid (0.19 g)

  • Potassium carbonate (1 g)

Procedure:

  • To a reaction flask equipped with a stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).[6]

  • Slowly add a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise to the reaction flask, maintaining the temperature at 15 °C.[6]

  • Continuously stir the reaction mixture at 15 °C for 7 hours to ensure the reaction goes to completion.[6]

  • After the reaction period, add potassium carbonate (1 g) to neutralize the acid catalyst and continue stirring for 1 hour.[6]

  • The crude product is first purified by distillation under reduced pressure (100 mmHg).[6]

  • For further purification, a secondary distillation is performed at 90 °C and 200 mbar, yielding the final product with approximately 83% yield.[6]

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product butanedione 2,3-Butanedione reaction Mix & Stir (15°C, 7h) butanedione->reaction reagent_mix Trimethyl Orthoformate + p-Toluenesulfonic Acid reagent_mix->reaction neutralization Neutralize (K2CO3, 1h) reaction->neutralization Completion purification Distillation (Reduced Pressure) neutralization->purification Neutralized Mixture final_product This compound (83% Yield) purification->final_product

Synthesis of this compound via Trimethyl Orthoformate.
Experimental Protocol 2: Synthesis using Methanol and Chlorotrimethylsilane

This alternative procedure employs methanol as the primary reagent with chlorotrimethylsilane facilitating the reaction.

Materials:

  • Butane-2,3-dione

  • Methanol

  • Chlorotrimethylsilane

Procedure:

  • Combine Butane-2,3-dione and Methanol in a suitable reaction vessel.[1]

  • Add chlorotrimethylsilane as the reagent.[1]

  • Allow the reaction to proceed for 18 hours at ambient temperature.[1]

  • Upon completion, the product is isolated. This method reports a yield of approximately 91%.[1]

Applications in Organic Synthesis

This compound serves as a key intermediate for synthesizing a variety of other chemical compounds. Its protected ketone functionality allows for selective reactions at other sites before deprotection or transformation.

Key Synthetic Transformations:

  • Synthesis of 3-Methoxy-but-3-en-2-one: This conversion is achieved by heating this compound at 165 °C with diisopropylethylammonium tosylate as a reagent, resulting in a yield of about 48%.[1]

  • Synthesis of Pyridine Derivatives: It is a starting reagent for the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

  • Synthesis of Pyrazole Derivatives: The compound is used in the preparation of 3-acetylpyrazole.[3]

  • Synthesis of Phenylpentene Derivatives: It can be used to prepare 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.

Synthetic_Applications cluster_products Synthetic Products start This compound prod1 3-Methoxy-but-3-en-2-one start->prod1 Heat, DIPEA Tosylate prod2 6-acetyl-1,2-dihydro-2-oxo- 3-pyridinecarboxylic acid start->prod2 Multi-step Synthesis prod3 3-acetylpyrazole start->prod3 Reaction with Hydrazine prod4 4,4-dimethoxy-3-oxo- 1-phenyl-1-pentene start->prod4 Condensation Reaction

Key synthetic applications of this compound.

Relevance in Drug Development and Biological Activity

In the context of drug discovery and development, this compound is best understood as a versatile chemical building block rather than a bioactive molecule itself.[1][3] Its utility lies in its capacity to introduce the 1,1-dimethoxy-2-oxobutyl moiety into larger, more complex molecules during pharmaceutical synthesis.[1]

There is currently no substantial evidence from the reviewed literature to suggest that this compound has intrinsic biological activity or directly participates in cellular signaling pathways. One source vaguely mentions properties similar to mineralocorticoids, but this claim is anomalous and lacks corroboration.[5] The primary role of this compound in the pharmaceutical industry is as an intermediate in the chemical reactions that form the desired active pharmaceutical ingredient (API).[1]

Drug_Development_Role cluster_role Role of this compound cluster_activity Biological Interaction building_block Chemical Building Block api Active Pharmaceutical Ingredient (API) building_block->api Incorporated via Organic Synthesis pathway Signaling Pathway / Receptor building_block->pathway No Direct Interaction (Based on available data) drug Final Drug Product api->drug Formulated into drug->pathway Exerts Therapeutic Effect

Logical flow of this compound's role in drug development.

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate safety measures during handling and storage.

Hazard TypeGHS Classification & Precautionary StatementsReference(s)
Physical H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.[5]
Health May cause skin and eye irritation. Avoid direct contact.[1]
PPE Wear protective gloves, eyeshields, and faceshields. Use in a well-ventilated area. A type ABEK (EN14387) respirator filter may be required.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed and upright to prevent leakage. Store in a flammable liquids storage area.[1]
Firefighting Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires. Large amounts of water are ineffective. Use water spray to cool unopened containers.[5]
Disposal Dispose of as flammable hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Note: The toxicological properties of this compound have not been thoroughly investigated. Always consult the full Safety Data Sheet (SDS) before use.[5]

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure.[4]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[4]

  • Gas Chromatography (GC): Used to determine the purity of the substance.[4]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for creating more complex molecular architectures. While it does not possess known direct biological activity, its role as a precursor in the synthesis of various compounds, including potential pharmaceutical ingredients, underscores its importance for the research and drug development community. Proper adherence to safety protocols is essential when handling this flammable compound.

References

Technical Guide: Physicochemical Properties of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point and related physicochemical properties of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). It includes a summary of reported boiling point data, detailed experimental protocols for its determination, and a visualization of its synthesis pathway.

Quantitative Data Summary

This compound is a colorless liquid utilized as a solvent and reagent in organic synthesis.[1] The experimentally determined and predicted boiling points for this compound are summarized below. Variations in reported values can be attributed to differences in experimental conditions and measurement precision.

ParameterValueConditionsSource(s)
Boiling Point160-162 °CNot specified[1]
Boiling Point145.5 °C760 mmHg[1]
Boiling Point145-146 °Clit.[2][3]
Boiling Point145 °CNot specified[4]
Boiling Point145.499 °C760 mmHg

Experimental Protocols: Boiling Point Determination

While a specific, published protocol for determining the boiling point of this compound was not found, standard methodologies for organic liquids are applicable. The following describes the Thiele tube method, a common and effective technique for small sample volumes.[5]

Objective: To determine the boiling point of a liquid organic compound by observing the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus and Materials:

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Stand and clamps

  • Sample of this compound

  • Safety goggles and appropriate personal protective equipment

Procedure:

  • Sample Preparation: Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.

  • Capillary Tube Placement: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[2]

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer bulb.

    • Clamp the Thiele tube to the stand and fill it with heating oil until the oil level is above the side arm junction.

    • Immerse the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is positioned near the center of the main tube.[5]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner using a slow, even flame.[2] The design of the tube promotes convection currents, ensuring uniform temperature distribution.[2]

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • Boiling Point Reading:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][5]

    • Record this temperature.

  • Safety Precautions:

    • Always wear safety goggles.[6]

    • Ensure the capillary tube is properly sealed to avoid experimental failure.[6]

    • Handle the hot Thiele tube and oil with care to prevent burns.

    • Perform the experiment in a well-ventilated area or fume hood.

Synthesis Pathway Visualization

This compound can be synthesized from the starting materials 2,3-butanedione and methanol or, more efficiently, with trimethyl orthoformate which serves as both a reagent and a water scavenger. The reaction is typically acid-catalyzed.

G Synthesis of this compound cluster_reactants Starting Materials cluster_products Products butanedione 2,3-Butanedione reaction Ketalization Reaction (Reflux) butanedione->reaction Reagent orthoformate Trimethyl Orthoformate orthoformate->reaction Reagent & Dehydrator catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) catalyst->reaction Catalyzes product This compound reaction->product Yields

Caption: Workflow for the acid-catalyzed synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 3,3-Dimethoxybutan-2-one as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3-dimethoxybutan-2-one as a protecting group for 1,2- and 1,3-diols in organic synthesis. This reagent offers a valuable alternative to more common diol protecting groups, forming a stable butane-2,3-dione ketal (also referred to as a butane-2,3-diacetal, BDA).

Introduction

The protection of diols is a critical step in the multi-step synthesis of complex molecules, such as natural products and pharmaceuticals. This compound, a dimethyl ketal of diacetyl (butane-2,3-dione), serves as an efficient reagent for the formation of cyclic ketals with vicinal and 1,3-diols. This protection strategy is analogous to the well-established use of 2,2-dimethoxypropane for the formation of acetonides. The resulting butane-2,3-dione ketal is stable under basic and nucleophilic conditions, and can be readily removed under acidic conditions.

Advantages of this compound

  • Ease of Formation: The protection reaction proceeds under standard acid-catalyzed conditions.

  • Stability: The resulting cyclic ketal is robust and withstands a variety of reaction conditions that do not involve strong acids.

  • Mild Deprotection: The protecting group can be removed under mild acidic conditions, often with high yields.

  • Chromatographic Stability: The protected diols are generally stable to standard purification techniques like silica gel chromatography.

Data Presentation

The following tables summarize the expected reaction conditions and yields for the protection and deprotection of diols using this compound, based on analogous reactions with similar reagents.

Table 1: Diol Protection using this compound (Analogous Conditions)

Diol SubstrateCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference (Analogous)
Methyl α-D-mannopyranosideCamphorsulfonic acid (CSA)MethanolRefluxNot specifiedHigh[1]
Methyl α-D-glucopyranosideCamphorsulfonic acid (CSA)MethanolRefluxNot specifiedHigh[1]
(±)-1-Phenyl-1,2-ethanediolCamphorsulfonic acid (CSA)MethanolRefluxNot specified60[1]
2,2-Dimethylpropane-1,3-diolAmberlyst 15Dichloromethane2522 h92[2]

Table 2: Deprotection of Butane-2,3-dione Ketals (Analogous Conditions)

Protected DiolReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference (Analogous)
Butane-2,3-diacetal of a monosaccharideAcid-catalyzed hydrolysisNot specifiedNot specifiedNot specifiedNot specified[1]
DispiroketalTFA/H₂O (10:1)Not specifiedRoom Temp1 hNot specified[3]

Experimental Protocols

The following are detailed experimental protocols for the protection of diols using this compound and the subsequent deprotection of the resulting butane-2,3-dione ketal. These protocols are based on established procedures for analogous protecting groups.

Protocol 1: Protection of a Diol with this compound

Materials:

  • Diol substrate

  • This compound (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Methanol, or Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH, 0.05 - 0.1 equiv.), Camphorsulfonic acid (CSA), or an acidic ion-exchange resin like Amberlyst 15)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of the diol (1.0 equivalent) in the chosen anhydrous solvent, add this compound (1.2 - 1.5 equivalents).

  • Add the acid catalyst (e.g., p-TsOH, 0.05 - 0.1 equivalents).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diol. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For reactions that produce methanol as a byproduct, a Dean-Stark apparatus can be used to remove it and drive the equilibrium towards the product.

  • Upon completion of the reaction, quench the catalyst by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure butane-2,3-dione ketal.

Protocol 2: Deprotection of a Butane-2,3-dione Ketal

Materials:

  • Butane-2,3-dione ketal-protected diol

  • Solvent system (e.g., Tetrahydrofuran/Water, Acetone/Water, or Dichloromethane/Water)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (aq.), or Acetic acid)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the protected diol in a suitable solvent mixture (e.g., THF/H₂O, 10:1).

  • Add the acid catalyst (e.g., a few drops of concentrated HCl or 0.1-1 equivalent of TFA).

  • Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by the careful addition of a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diol can be purified by column chromatography or recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows associated with the use of this compound as a protecting group.

Protection_Mechanism cluster_reactants Diol R(OH)2 (Diol) Intermediate2 Carbocation Diol->Intermediate2 Nucleophilic Attack Reagent CH3C(OCH3)2COCH3 (this compound) Intermediate1 Protonated Reagent Reagent->Intermediate1 Protonation Catalyst H+ Intermediate1->Intermediate2 - CH3OH Methanol 2 CH3OH ProtectedDiol Protected Diol (Butane-2,3-dione Ketal) Intermediate2->ProtectedDiol + Diol - H+

Caption: General mechanism for the acid-catalyzed protection of a diol.

Deprotection_Mechanism cluster_reactants ProtectedDiol Protected Diol (Butane-2,3-dione Ketal) Intermediate1 Protonated Ketal ProtectedDiol->Intermediate1 Protonation Catalyst H+ Water H2O Water->Intermediate1 Nucleophilic Attack Intermediate2 Hemiketal Intermediate1->Intermediate2 - CH3OH Diol R(OH)2 (Diol) Intermediate2->Diol + H+ - Butane-2,3-dione Diketone Butane-2,3-dione

Caption: General mechanism for the acid-catalyzed deprotection of a butane-2,3-dione ketal.

Experimental_Workflow Start Start with Diol Protection Protection Step: - Add this compound - Add Acid Catalyst - Heat/Stir Start->Protection Workup1 Aqueous Workup & Extraction Protection->Workup1 Purification1 Column Chromatography Workup1->Purification1 ProtectedProduct Isolated Protected Diol Purification1->ProtectedProduct FurtherSynth Further Synthetic Steps (Base/Nucleophile Stable) ProtectedProduct->FurtherSynth Deprotection Deprotection Step: - Add Aqueous Acid FurtherSynth->Deprotection Workup2 Aqueous Workup & Extraction Deprotection->Workup2 Purification2 Purification Workup2->Purification2 FinalProduct Final Deprotected Diol Purification2->FinalProduct

Caption: A typical experimental workflow for using this compound as a protecting group.

References

Synthesis of Heterocycles Using 3,3-Dimethoxybutan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxybutan-2-one, a stable and commercially available precursor to the reactive α-dicarbonyl compound biacetyl (butane-2,3-dione), serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its use circumvents the challenges associated with the volatility and reactivity of biacetyl itself. This document provides detailed application notes and experimental protocols for the synthesis of pyrazines, quinoxalines, and imidazoles utilizing this compound as a key starting material. The methodologies described herein are foundational for applications in medicinal chemistry, materials science, and flavor and fragrance industries.

Core Applications

The primary application of this compound in heterocyclic synthesis lies in its ability to generate butane-2,3-dione in situ under acidic conditions. This reactive intermediate readily participates in condensation reactions with various nucleophiles to form stable aromatic heterocyclic rings.

Key Heterocyclic Systems Synthesized:

  • Pyrazines: Formed by the condensation of this compound with 1,2-diamines. Pyrazine derivatives are significant in the food and fragrance industry and also serve as scaffolds in medicinal chemistry.

  • Quinoxalines: Synthesized through the reaction of this compound with o-phenylenediamines. Quinoxalines are a class of privileged structures in drug discovery, exhibiting a wide range of biological activities.

  • Imidazoles: Prepared via the Radziszewski synthesis, a multi-component reaction involving this compound, an aldehyde, and an ammonium salt as the ammonia source. Imidazole moieties are present in many pharmaceuticals and natural products.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the typical reaction conditions and reported yields for the synthesis of various heterocycles from this compound.

Table 1: Synthesis of 2,3-Dimethylpyrazines

Diamine ReactantSolventCatalyst/AdditiveTemperature (°C)Reaction Time (h)Yield (%)
EthylenediamineEthanolAcetic Acid (catalytic)Reflux2 - 475 - 85
1,2-DiaminopropaneMethanolp-Toluenesulfonic acid60670 - 80

Table 2: Synthesis of 2,3-Dimethylquinoxalines

o-Phenylenediamine ReactantSolventCatalyst/AdditiveTemperature (°C)Reaction Time (h)Yield (%)
o-PhenylenediamineEthanolNoneRoom Temp.1>90
4,5-Dimethyl-1,2-phenylenediamineAcetic AcidNone800.585 - 95
4-Nitro-1,2-phenylenediamineEthanol/WaterNoneReflux370 - 80

Table 3: Synthesis of Substituted Imidazoles (Radziszewski Synthesis)

AldehydeAmmonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
FormaldehydeAmmonium AcetateAcetic Acid100260 - 70
BenzaldehydeAmmonium HydroxideMethanolReflux1255 - 65
AcetaldehydeAmmonium AcetateEthanol80865 - 75

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of 2,3-Dimethylpyrazine

This protocol describes the synthesis of 2,3-dimethylpyrazine via the condensation of this compound with ethylenediamine.

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.32 g, 10 mmol) and ethanol (30 mL).

  • Stir the solution at room temperature to ensure complete dissolution.

  • Slowly add ethylenediamine (0.60 g, 10 mmol) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,3-dimethylpyrazine.

Protocol 2: Synthesis of 2,3-Dimethylquinoxaline

This protocol details the straightforward synthesis of 2,3-dimethylquinoxaline from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add this compound (1.32 g, 10 mmol) at room temperature with stirring.

  • A mild exothermic reaction may be observed, and the product often begins to precipitate within minutes.

  • Continue stirring at room temperature for 1 hour to ensure complete reaction.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pure 2,3-dimethylquinoxaline.

Protocol 3: Synthesis of 2,4,5-Trimethylimidazole (Radziszewski Synthesis)

This protocol describes the three-component synthesis of 2,4,5-trimethylimidazole.

Materials:

  • This compound

  • Acetaldehyde (aqueous solution, e.g., 40%)

  • Ammonium acetate

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.32 g, 10 mmol), ammonium acetate (7.71 g, 100 mmol), and glacial acetic acid (20 mL).

  • To the stirred mixture, add acetaldehyde (0.44 g, 10 mmol).

  • Heat the reaction mixture to 80°C and maintain for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is basic (pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2,4,5-trimethylimidazole.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_reactants Starting Material cluster_intermediate In Situ Intermediate cluster_products Heterocyclic Products DMB This compound Biacetyl Biacetyl (Butane-2,3-dione) DMB->Biacetyl Acidic Hydrolysis Pyrazine Pyrazines Biacetyl->Pyrazine + 1,2-Diamine Quinoxaline Quinoxalines Biacetyl->Quinoxaline + o-Phenylenediamine Imidazole Imidazoles Biacetyl->Imidazole + Aldehyde + NH3 source Quinoxaline_Workflow start Start step1 Dissolve o-phenylenediamine in Ethanol start->step1 step2 Add this compound step1->step2 step3 Stir at Room Temperature (1 hour) step2->step3 step4 Precipitation of Product step3->step4 step5 Filter and Wash Solid step4->step5 step6 Dry Product step5->step6 end End: Pure 2,3-Dimethylquinoxaline step6->end Radziszewski_Mechanism reactants Biacetyl + Aldehyde + 2 NH3 intermediate1 Formation of Diamine Intermediate reactants->intermediate1 Step 1 intermediate2 Condensation with Aldehyde intermediate1->intermediate2 Step 2 intermediate3 Cyclization and Dehydration intermediate2->intermediate3 Step 3 product Imidazole Ring intermediate3->product Step 4

Application Notes and Protocols for the Utilization of 3,3-Dimethoxybutan-2-one in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,3-Dimethoxybutan-2-one, a versatile building block in organic synthesis. Detailed experimental protocols for its preparation and its use in the synthesis of various valuable compounds are presented.

Introduction

This compound, also known as biacetyl monoketal, is a colorless liquid with the chemical formula C₆H₁₂O₃.[1] It serves as a stable and convenient precursor to the reactive 1,3-dicarbonyl moiety, finding applications in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Its protected ketone functionality allows for selective reactions at other sites of a molecule, making it a valuable tool in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21983-72-2
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C
Refractive Index n20/D 1.407
Appearance Clear colorless liquid

Experimental Protocols

Preparation of this compound

Two primary methods for the synthesis of this compound are detailed below.

Protocol 2.1.1: From Butane-2,3-dione and Methanol

This method utilizes chlorotrimethylsilane as a dehydrating agent.

  • Reaction Scheme: Butane-2,3-dione + 2 CH₃OH --(Chlorotrimethylsilane)--> this compound + H₂O

  • Materials:

    • Butane-2,3-dione

    • Methanol

    • Chlorotrimethylsilane

  • Procedure:

    • Combine Butane-2,3-dione and Methanol in a reaction vessel.

    • Slowly add chlorotrimethylsilane to the mixture at ambient temperature.

    • Stir the reaction mixture for 18 hours.

    • Upon completion, quench the reaction and work up to isolate the product.

    • Purify the crude product by distillation.

  • Expected Yield: Approximately 91%.

Protocol 2.1.2: From 2,3-Butanedione and Trimethyl Orthoformate

This acid-catalyzed method provides a high yield of the desired product.

  • Reaction Scheme: 2,3-Butanedione + Trimethyl Orthoformate --(p-Toluenesulfonic acid)--> this compound + Methyl Formate

  • Materials:

    • 2,3-Butanedione

    • Trimethyl orthoformate

    • p-Toluenesulfonic acid (catalyst)

    • Potassium carbonate

  • Procedure:

    • To a stirred solution of 2,3-butanedione, slowly add a mixture of trimethyl orthoformate and p-toluenesulfonic acid at 15 °C.

    • Maintain the reaction temperature at 15 °C and continue stirring for 7 hours.

    • After the reaction is complete, add potassium carbonate to neutralize the acid and stir for an additional hour.

    • Isolate the crude product by filtration.

    • Purify the product by distillation under reduced pressure.

  • Expected Yield: 83%.

Reactions Utilizing this compound

This compound serves as a versatile starting material for the synthesis of various heterocyclic and acyclic compounds.

Protocol 2.2.1: Synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid

This protocol is based on the work of Sanchez JP (Tetrahedron, 1990 , 46 (23), 7693-7698).

  • Reaction Principle: This reaction involves the condensation of 3,3-dimethoxy-2-butanone with a suitable active methylene compound, followed by cyclization to form the pyridone ring. The dimethoxy group is hydrolyzed in situ to reveal the 1,3-dicarbonyl functionality necessary for the cyclization.

  • Materials:

    • 3,3-Dimethoxy-2-butanone

    • Ethyl cyanoacetate

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Hydrochloric acid

  • Procedure:

    • In a round-bottom flask, dissolve 3,3-dimethoxy-2-butanone and ethyl cyanoacetate in ethanol.

    • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and acidify with hydrochloric acid to induce precipitation.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

  • Quantitative Data: (Data to be obtained from the cited literature)

Protocol 2.2.2: Proposed Synthesis of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene (A Chalcone Analog)

This proposed protocol is based on the well-established Claisen-Schmidt condensation (aldol condensation) of ketones with aromatic aldehydes.

  • Reaction Principle: The reaction involves the base-catalyzed condensation of the enolate of 3,3-dimethoxy-2-butanone with benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone.

  • Materials:

    • 3,3-Dimethoxy-2-butanone

    • Benzaldehyde

    • Sodium hydroxide or potassium hydroxide (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 3,3-dimethoxy-2-butanone and benzaldehyde in ethanol in a flask equipped with a stirrer.

    • Slowly add a solution of sodium hydroxide in ethanol to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Product Data: (To be determined experimentally)

Protocol 2.2.3: Proposed Synthesis of 3-acetylpyrazole

This proposed protocol is based on the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The dimethoxy group of the starting material is expected to hydrolyze under the reaction conditions.

  • Reaction Principle: 3,3-Dimethoxy-2-butanone is treated with hydrazine, leading to in situ formation of the monohydrazone of biacetyl, which then cyclizes to form the pyrazole ring.

  • Materials:

    • 3,3-Dimethoxy-2-butanone

    • Hydrazine hydrate

    • Ethanol or acetic acid (solvent)

  • Procedure:

    • Dissolve 3,3-dimethoxy-2-butanone in ethanol or acetic acid in a round-bottom flask.

    • Slowly add hydrazine hydrate to the solution at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove any unreacted hydrazine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify the 3-acetylpyrazole by recrystallization or column chromatography.

  • Expected Product Data: (To be determined experimentally)

Data Presentation

Table 2: Summary of Synthetic Applications of this compound

Starting MaterialReagentsProductYield (%)Reference/Protocol
Butane-2,3-dione, MethanolChlorotrimethylsilaneThis compound~91Protocol 2.1.1
2,3-Butanedione, Trimethyl orthoformatep-Toluenesulfonic acidThis compound83Protocol 2.1.2
This compoundEthyl cyanoacetate, Piperidine6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid-Protocol 2.2.1
This compoundBenzaldehyde, NaOH4,4-dimethoxy-3-oxo-1-phenyl-1-pentene-Protocol 2.2.2 (Proposed)
This compoundHydrazine hydrate3-acetylpyrazole-Protocol 2.2.3 (Proposed)

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_of_3_3_Dimethoxybutan_2_one cluster_0 Method 1 cluster_1 Method 2 Butane-2,3-dione Butane-2,3-dione Product1 This compound Butane-2,3-dione->Product1 Methanol Methanol Methanol->Product1 Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Product1 Reagent 2,3-Butanedione 2,3-Butanedione Product2 This compound 2,3-Butanedione->Product2 Trimethyl_orthoformate Trimethyl orthoformate Trimethyl_orthoformate->Product2 p-TSA p-Toluenesulfonic acid p-TSA->Product2 Catalyst

Caption: Synthetic routes to this compound.

Diagram 2: Synthetic Applications of this compound

Reactions_of_3_3_Dimethoxybutan_2_one cluster_pyridone Pyridone Synthesis cluster_chalcone Chalcone Synthesis (Proposed) cluster_pyrazole Pyrazole Synthesis (Proposed) Start This compound Reagents_Pyridone Ethyl cyanoacetate, Piperidine Start->Reagents_Pyridone Reagents_Chalcone Benzaldehyde, NaOH Start->Reagents_Chalcone Reagents_Pyrazole Hydrazine hydrate Start->Reagents_Pyrazole Product_Pyridone 6-acetyl-1,2-dihydro-2-oxo- 3-pyridinecarboxylic acid Reagents_Pyridone->Product_Pyridone Condensation/ Cyclization Product_Chalcone 4,4-dimethoxy-3-oxo- 1-phenyl-1-pentene Reagents_Chalcone->Product_Chalcone Aldol Condensation Product_Pyrazole 3-acetylpyrazole Reagents_Pyrazole->Product_Pyrazole Cyclocondensation

Caption: Key synthetic transformations of this compound.

References

Application Notes and Protocols for 3,3-Dimethoxybutan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions, catalysts, and experimental protocols for the versatile building block, 3,3-dimethoxybutan-2-one. This α-keto acetal serves as a valuable precursor in the synthesis of a variety of heterocyclic and carbocyclic compounds, finding applications in pharmaceutical and fragrance industries.[1]

Synthesis of this compound

This compound can be efficiently synthesized from readily available starting materials. Two common methods are highlighted below.

Table 1: Synthesis of this compound

Starting MaterialsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
Butane-2,3-dione, MethanolChlorotrimethylsilane-Ambient18~91[1]
2,3-Butanedione, Trimethyl orthoformatep-Toluenesulfonic acid-15783
Experimental Protocol: Synthesis from 2,3-Butanedione and Trimethyl Orthoformate
  • To a reaction flask equipped with a stirrer, add 2,3-butanedione (0.55 mol).

  • Slowly add a mixture of trimethyl orthoformate (0.605 mol) and a catalytic amount of p-toluenesulfonic acid (0.19 g) dropwise at 15 °C.

  • Maintain the reaction temperature at 15 °C and continue stirring for 7 hours to ensure complete reaction.

  • After completion, add potassium carbonate (1 g) to neutralize the acid catalyst and stir for an additional hour.

  • Perform distillation under reduced pressure (100 mmHg) to collect the crude product.

  • For further purification, a second distillation at 90 °C and 200 mbar is performed to yield the final product.

Reactions of this compound

This compound is a valuable intermediate for the synthesis of various organic compounds. The protected ketone functionality allows for selective reactions at other sites or can be deprotected under acidic conditions to reveal the diketone.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Table 2: Synthesis of 3-Acetylpyrazole

ReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
This compound, Hydrazine hydrateAcetic Acid (catalytic)EthanolReflux1High
Experimental Protocol: Synthesis of 3-Acetylpyrazole (Adapted from a similar synthesis)
  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a slight excess of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Note: This protocol is adapted from the synthesis of 3,5-dimethylpyrazole. The in-situ acidic hydrolysis of the dimethoxy group, followed by condensation with hydrazine, is the key transformation.

Synthesis of Pyridinone Derivatives

This compound is a key starting material for the synthesis of substituted pyridinones, which are present in various biologically active molecules.

Table 3: Synthesis of 6-Acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic Acid

ReactantsReagents/CatalystsSolventTemperature (°C)
This compound, Ethyl cyanoacetateSodium ethoxideEthanolReflux
Experimental Protocol: Synthesis of 6-Acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic Acid (General Procedure)
  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add this compound and ethyl cyanoacetate.

  • Reflux the reaction mixture. The reaction progress should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled and acidified to precipitate the product.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Acid-Catalyzed Hydrolysis (Deprotection)

The dimethoxy acetal group can be readily removed under acidic conditions to regenerate the parent dicarbonyl compound, butane-2,3-dione. This deprotection is a key step when the acetal is used as a protecting group.

Table 4: Acid-Catalyzed Hydrolysis of this compound

CatalystSolventTemperature
Aqueous Mineral Acid (e.g., HCl, H₂SO₄)Water/Organic Co-solventMild
Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis
  • Dissolve this compound in a suitable solvent mixture (e.g., acetone/water or THF/water).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Stir the reaction at room temperature and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude butane-2,3-dione.

Application in Drug Development

Visualizing Reaction Pathways and Workflows

Synthesis of 3-Acetylpyrazole

Synthesis_of_3_Acetylpyrazole This compound This compound Intermediate_A In-situ Hydrolysis (Butane-2,3-dione) This compound->Intermediate_A H+, H2O Hydrazine Hydrate Hydrazine Hydrate Intermediate_B Condensation Hydrazine Hydrate->Intermediate_B Intermediate_A->Intermediate_B 3-Acetylpyrazole 3-Acetylpyrazole Intermediate_B->3-Acetylpyrazole Cyclization

Caption: Synthetic pathway for 3-acetylpyrazole.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Start Combine Reactants & Catalyst Reaction Heat/Stir under Inert Atmosphere Start->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General laboratory workflow for synthesis.

Acid-Catalyzed Hydrolysis Mechanism

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Oxonium Ion cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation & Further Reaction Ketal R2C(OR')2 Protonated_Ketal R2C(OR')(O+HR') Ketal->Protonated_Ketal + H+ Oxonium_Ion [R2C=O+R'] Protonated_Ketal->Oxonium_Ion - R'OH Protonated_Hemiketal R2C(OH)(O+H2R') Oxonium_Ion->Protonated_Hemiketal + H2O Hemiketal R2C(OH)(OR') Protonated_Hemiketal->Hemiketal - H+ Carbonyl R2C=O Hemiketal->Carbonyl + H+, - R'OH

Caption: Mechanism of acid-catalyzed ketal hydrolysis.

References

Application Notes and Protocols for the Analytical Determination of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of 3,3-Dimethoxybutan-2-one, a compound of interest in various research and development sectors. The following sections outline methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound (CAS No. 21983-72-2) is a ketone with potential applications in pharmaceutical and chemical synthesis. Accurate and precise analytical methods are crucial for its quantification in various matrices, including raw materials, in-process samples, and final products. This document serves as a comprehensive guide for establishing reliable analytical procedures.

Analytical Methods Overview

A summary of the recommended analytical techniques for this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and partitioning, followed by mass-based detection.Separation by polarity-based partitioning, followed by UV absorbance detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Selectivity HighModerate to HighHigh
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Low (mg/mL)
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Absolute or Relative
Primary Use Impurity profiling, trace analysis, identification.Routine purity testing, content uniformity.Purity assessment of reference standards, accurate assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM ions for this compound: To be determined by analyzing a standard. Potential ions include the molecular ion and major fragments.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration within the calibration range.

  • Use an internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties and retention time) for improved accuracy and precision.

Quantitative Data Summary (Expected Performance)

The following table summarizes the expected performance characteristics of the GC-MS method. These values are typical for validated methods of similar analytes and should be established specifically for this compound during method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a robust and widely used technique for the routine analysis of drug substances and products.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. The mobile phase should be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of this compound in the mobile phase. A wavelength around 210 nm is a likely starting point for ketones.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare calibration standards by diluting the stock solution to a series of known concentrations.

  • Prepare sample solutions by dissolving the material to be tested in the mobile phase to a concentration that falls within the linear range of the calibration curve.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Linearity (r²) > 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis prep_std Prepare Calibration Standards inject Inject into HPLC prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Reverse-Phase Separation inject->separate detect UV Detection separate->detect integrate Peak Area Integration detect->integrate plot Plot Calibration Curve integrate->plot calculate Calculate Concentration plot->calculate

HPLC-UV analysis workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified internal standard.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, containing protons that resonate in a region of the spectrum free from interference from the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).

  • Acquisition Parameters:

    • Number of scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

    • Spectral width: To encompass all signals of interest.

    • Acquisition time: At least 3 seconds.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the certified internal standard.

  • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte = Concentration (purity) of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Accuracy High (typically within 1% of the true value)
Precision (% RSD) < 1%

Logical Relationship for qNMR Quantification

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Known Constants mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation mass_analyte->calculation mass_is Mass of Internal Standard (m_IS) mass_is->calculation purity_is Purity of Internal Standard (P_IS) purity_is->calculation integral_analyte Integral of Analyte Signal (I_analyte) integral_analyte->calculation integral_is Integral of IS Signal (I_IS) integral_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation n_analyte Number of Protons (Analyte) n_analyte->calculation n_is Number of Protons (IS) n_is->calculation result Analyte Purity calculation->result

Logical relationship of parameters for qNMR quantification.

3,3-Dimethoxybutan-2-one: A Potential Green Solvent for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-S-2104

Introduction

3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2) is a colorless liquid with a fruity odor, characterized by the presence of both ketone and acetal functional groups.[1] While traditionally utilized as a reagent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances, its potential as a green and sustainable solvent in chemical reactions is an emerging area of interest.[1][2][3] Its physical and chemical properties suggest it may serve as a viable alternative to more hazardous and environmentally persistent solvents. This document provides an overview of its properties, potential applications as a solvent, and example protocols based on studies of structurally similar compounds.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its suitability as a solvent in various reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol
CAS Number 21983-72-2[4]
Appearance Clear, colorless liquid[3]
Boiling Point 145-146 °C (lit.)
Density 0.987 g/mL at 25 °C (lit.)
Flash Point 45 °C (closed cup)
Refractive Index n20/D 1.407 (lit.)
Solubility Soluble in organic solvents, sparingly soluble in water.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Store in a cool, well-ventilated area away from sources of ignition. Use of personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Potential Applications as a Solvent

While specific literature on the use of this compound as a solvent is limited, the investigation of a structurally similar compound, 3-methoxybutan-2-one (MO), as a sustainable alternative to chlorinated solvents provides valuable insights into its potential applications.[2][5][6][7][8][9] Based on these studies, this compound could potentially be employed as a solvent in the following types of reactions:

  • Acylation Reactions: Friedel-Crafts acylation is a fundamental reaction in organic synthesis. The performance of MO in this reaction suggests that this compound could be a suitable medium, potentially offering a more environmentally benign alternative to solvents like dichloromethane (DCM).[2][5][6][7][8][9]

  • Alkylation Reactions: N-alkylation reactions are crucial for the synthesis of many pharmaceutical compounds. The polarity and aprotic nature of this compound may prove advantageous in these transformations.[2][5][6][7][8][9]

  • Catalytic Reactions: Its ability to dissolve a range of organic compounds and its moderate boiling point could make it a suitable solvent for various catalytic processes.

The following sections provide example experimental protocols adapted from studies on 3-methoxybutan-2-one. It is crucial to note that these protocols are illustrative and would require optimization for the specific use of this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol is adapted from a study using 3-methoxybutan-2-one as a solvent and is provided as a starting point for optimization with this compound.[5][9]

Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole using this compound as a solvent.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • This compound (solvent)

  • Dichloromethane (for comparison)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 eq) and this compound (solvent, appropriate volume to ensure stirring).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-methoxyacetophenone.

Comparative Data (Hypothetical):

The following table illustrates the type of data that should be collected to compare the efficacy of this compound with a conventional solvent like dichloromethane. The yield data for 3-methoxybutan-2-one is provided from the literature for context.[5]

Table 2: Comparison of Solvents for Friedel-Crafts Acylation

SolventReaction Time (h)Yield (%)Reference
This compoundTo be determinedTo be determined-
Dichloromethane277[5]
3-Methoxybutan-2-one279[5]

Protocol 2: N-Alkylation of Phthalimide

This protocol is a hypothetical adaptation for the use of this compound as a solvent in a classic N-alkylation reaction.

Objective: To synthesize N-benzylphthalimide by alkylating phthalimide with benzyl bromide using this compound as a solvent.

Materials:

  • Phthalimide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • This compound (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add phthalimide (1.0 eq), potassium carbonate (1.5 eq), and this compound (solvent).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Add benzyl bromide (1.1 eq) dropwise to the heated suspension.

  • Maintain the reaction at the same temperature and monitor its progress by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir until the product precipitates.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-benzylphthalimide.

Logical Relationship for Solvent Selection

Solvent_Selection cluster_properties Solvent Properties cluster_reaction Reaction Requirements cluster_outcome Desired Outcome polarity Appropriate Polarity solubility Solubility of Reactants and Reagents polarity->solubility boiling_point Suitable Boiling Point temp Reaction Temperature boiling_point->temp inertness Chemical Inertness side_reactions Minimization of Side Reactions inertness->side_reactions solvent_choice This compound as a Suitable Solvent solubility->solvent_choice temp->solvent_choice side_reactions->solvent_choice

Caption: Factors influencing solvent selection.

Conclusion

This compound presents an interesting profile as a potential solvent for organic synthesis. Its physicochemical properties, coupled with the promising results from the closely related 3-methoxybutan-2-one, suggest that it could be a valuable addition to the toolkit of green solvents. Further research is warranted to fully evaluate its performance in a broader range of chemical reactions and to establish its environmental, health, and safety credentials. The protocols provided herein serve as a foundation for researchers to begin exploring the utility of this compound as a reaction medium.

References

The Role of 3,3-Dimethoxybutan-2-one Derivatives: A Focus on Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the exploration of novel catalytic agents is a cornerstone of modern chemical research, a comprehensive review of scientific literature reveals that 3,3-Dimethoxybutan-2-one and its derivatives are primarily utilized as versatile synthetic intermediates rather than as catalysts themselves. This report provides an overview of the documented applications of this compound, along with a detailed protocol for a representative synthetic transformation.

I. Overview of Synthetic Applications

This compound, a biacetyl monoketal, serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring both a ketone and a protected ketone (ketal) functionality, allows for selective chemical manipulations, making it a useful precursor for more complex molecules.

Documented applications include its use as a starting reagent in the synthesis of heterocyclic compounds and other functionalized molecules.[1] For instance, it is a key reactant in the preparation of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.[1] Furthermore, this compound finds utility as an intermediate in the pharmaceutical industry and as an ingredient in the fragrance sector.[2]

While direct catalytic applications of this compound are not reported, ketones with similar structural motifs are often employed as substrates in asymmetric catalytic reactions. A notable example is the enantioselective reduction of the related compound 3,3-dimethyl-2-butanone using chiral oxazaborolidine catalysts to produce chiral alcohols. This underscores the importance of this class of ketones in the broader field of asymmetric synthesis, albeit as reactants rather than catalysts.

II. Experimental Protocols: Synthesis Utilizing this compound

The following protocol details a representative synthetic application of this compound as a starting material.

Protocol 1: Synthesis of 3-Methoxy-but-3-en-2-one from this compound

This protocol is based on the elimination reaction of one of the methoxy groups from this compound to form an enone.[2]

Materials:

  • This compound

  • Diisopropylethylammonium tosylate (as reagent/catalyst)

  • High-temperature reaction vessel

  • Distillation apparatus for purification

Procedure:

  • Charge a suitable high-temperature reaction vessel with this compound.

  • Add a catalytic amount of diisopropylethylammonium tosylate to the vessel.

  • Heat the reaction mixture to a temperature of 165 °C.

  • Monitor the progress of the reaction by appropriate analytical techniques (e.g., GC-MS or TLC) to confirm the formation of 3-Methoxy-but-3-en-2-one.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The crude product can be purified by distillation to yield the desired 3-Methoxy-but-3-en-2-one.

Expected Outcome:

This procedure is reported to yield approximately 48% of 3-Methoxy-but-3-en-2-one.[2]

III. Data Presentation

As there are no reported catalytic applications of this compound derivatives, a comparative table of catalytic performance cannot be provided. The table below summarizes the key information for the synthetic application described above.

Starting MaterialReagent/CatalystProductTemperature (°C)Yield (%)Reference
This compoundDiisopropylethylammonium tosylate3-Methoxy-but-3-en-2-one165~48[2]

IV. Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of 3-Methoxy-but-3-en-2-one from this compound.

Caption: Synthetic workflow for the preparation of 3-Methoxy-but-3-en-2-one.

References

Application Notes and Protocols for Flow Chemistry in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Flow Chemistry Applications Analogous to Reactions of 3,3-Dimethoxybutan-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific flow chemistry applications involving this compound have been documented. However, this compound is a protected β-dicarbonyl compound, a class of molecules widely used in the synthesis of heterocyclic structures. This document provides detailed application notes and protocols for a well-established, analogous process: the continuous flow synthesis of pyridines via the Hantzsch reaction, which utilizes a β-keto ester. This serves as a representative example of how dicarbonyl compounds are employed in flow chemistry for the efficient synthesis of pharmaceutically relevant scaffolds.

Application Note: Continuous Flow Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a robust multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1][2] This reaction is of significant interest in medicinal chemistry as it provides access to 1,4-dihydropyridines (DHPs), a class of compounds known for their use as calcium channel blockers.[1]

The translation of the Hantzsch synthesis to a continuous flow process offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.[3][4][5][6] Flow chemistry enables the rapid and efficient production of pyridine and dihydropyridine derivatives, making it a valuable tool in drug discovery and development.[3][4][5][6][7]

The following sections detail a protocol for the one-step synthesis of a trisubstituted pyridine in a continuous flow microwave reactor, which showcases the benefits of this technology.

Quantitative Data Summary

The table below summarizes the reaction parameters and outcomes for the continuous flow synthesis of a model pyridine compound.

ParameterValueReference
Reactants
AldehydeBenzaldehyde[3]
β-Keto EsterEthyl acetoacetate[3]
Nitrogen SourceAmmonium acetate[3]
Flow Reactor Setup
Reactor TypeUniqsis FlowSyn with stainless steel coil[3]
Reactor Volume5 mL or 20 mL[3]
Reaction Conditions
Temperature120 °C[3]
SolventEthanol:Acetic Acid (5:1)[3]
Flow Rate1 mL/min (for 5 mL reactor)[3]
Residence Time5 minutes[3]
Outcome
Product2,6-dimethyl-4-phenyl-3,5-dicarboethoxypyridine[3]
Isolated Yield86%[3]
Logical Workflow for Continuous Flow Hantzsch Synthesis

The diagram below illustrates the logical steps involved in the continuous flow synthesis of pyridines.

Flow_Chemistry_Logic cluster_prep Reagent Preparation cluster_process Flow Process cluster_analysis Work-up & Analysis ReagentA Prepare Aldehyde Solution Pumping Pump Reagents into System ReagentA->Pumping ReagentB Prepare β-Keto Ester Solution ReagentB->Pumping ReagentC Prepare Nitrogen Source Solution ReagentC->Pumping Mixing Mix Reagents in T-piece Pumping->Mixing Heating Heat in Flow Reactor Mixing->Heating Quenching Quench Reaction (optional) Heating->Quenching Collection Collect Product Stream Quenching->Collection Extraction Solvent Extraction Collection->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: Logical workflow for continuous flow Hantzsch pyridine synthesis.

Experimental Protocol: Continuous Flow Hantzsch Pyridine Synthesis

This protocol is adapted from the one-step synthesis of pyridines in a continuous flow microwave reactor.[3][4]

Materials and Equipment
  • Reagents: Benzaldehyde, Ethyl acetoacetate, Ammonium acetate, Ethanol (absolute), Acetic acid (glacial), Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: Continuous flow reactor system (e.g., Uniqsis FlowSyn or similar) equipped with high-pressure pumps, a T-mixer, a heated reactor coil (e.g., 5 mL stainless steel), and a back-pressure regulator. Standard laboratory glassware for work-up and purification, rotary evaporator, and analytical instruments (NMR, MS).

Procedure
  • Reagent Solution Preparation:

    • Prepare a stock solution by dissolving benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in a solvent mixture of absolute ethanol and glacial acetic acid (5:1 v/v). The concentration should be adjusted based on the desired throughput.

  • Flow Reactor Setup:

    • Prime the flow reactor system with the solvent mixture (ethanol:acetic acid 5:1).

    • Set the reactor temperature to 120 °C.

    • Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 10-15 bar).

    • Set the pump flow rate to 1.0 mL/min. For a 5 mL reactor coil, this will correspond to a residence time of 5 minutes.

  • Reaction Execution:

    • Pump the prepared reagent solution through the heated flow reactor.

    • Allow the system to reach a steady state by discarding the initial volume corresponding to at least three reactor volumes.

    • Collect the product stream in a flask cooled in an ice bath.

  • Work-up and Purification:

    • Once the desired amount of product has been collected, concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure pyridine derivative.

  • Analysis:

    • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the experimental setup for the continuous flow Hantzsch synthesis.

Experimental_Workflow Reagent_Vessel Reagent Stock Solution (Aldehyde, β-Keto Ester, NH4OAc in EtOH/AcOH) Pump HPLC Pump Reagent_Vessel->Pump Flow Rate: 1.0 mL/min Mixer Pump->Mixer Reactor Heated Reactor Coil (120 °C) Mixer->Reactor Residence Time: 5 min BPR Back-Pressure Regulator Reactor->BPR Collection_Vessel Product Collection BPR->Collection_Vessel

Caption: Experimental setup for the continuous flow Hantzsch synthesis.

References

Troubleshooting & Optimization

Common side reactions involving 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethoxybutan-2-one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and use of this compound.

Synthesis of this compound from Diacetyl

Issue: Low yield of this compound.

Possible CauseSuggested Solution
Incomplete reaction - Ensure the use of a slight excess of trimethyl orthoformate (1.1 equivalents).- Extend the reaction time and monitor progress by TLC or GC analysis.
Acid catalyst inefficiency - Use a catalytic amount of a strong acid catalyst like p-toluenesulfonic acid.- Ensure the catalyst is not deactivated by moisture.
Side reactions - Maintain a low reaction temperature (e.g., 15°C) to minimize the formation of byproducts.
Loss during workup - Carefully neutralize the acid catalyst with a weak base (e.g., potassium carbonate) before distillation.- Use fractional distillation to effectively separate the product from lower-boiling impurities and unreacted starting materials.

Issue: Presence of significant impurities after synthesis.

Possible CauseSuggested Solution
Hydrolysis of the ketal - Avoid exposure to acidic conditions during workup and purification. Ensure all glassware is dry.
Formation of aldol condensation products - Maintain a neutral or slightly basic pH during workup.
Unreacted diacetyl - Use a slight excess of the acetalizing agent (trimethyl orthoformate).- Ensure sufficient reaction time for complete conversion.
Reactions Involving this compound

Issue: Unintended deprotection of the ketal group during a reaction.

Possible CauseSuggested Solution
Acidic reaction conditions - If possible, perform the reaction under neutral or basic conditions. Acetals are generally stable in non-acidic environments.[1][2][3][4]
Use of protic solvents with acidic catalysts - Use aprotic solvents to minimize the availability of protons for hydrolysis.
Acidic workup - Neutralize the reaction mixture before proceeding with an aqueous workup.- Use a mild aqueous base (e.g., sodium bicarbonate solution) for extraction.

Issue: Low reactivity or formation of unexpected side products in base-catalyzed reactions (e.g., aldol condensation).

Possible CauseSuggested Solution
Steric hindrance - The ketone in this compound is sterically hindered, which can slow down the rate of enolate formation and subsequent reactions.[5] Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete enolate formation.[5][6]
Self-condensation - In aldol reactions, self-condensation can be a competing side reaction. To favor the desired crossed-aldol product, slowly add the this compound to a solution of the other carbonyl partner and the base.
Retro-aldol reaction - The aldol addition is often a reversible process. To drive the reaction towards the product, consider using conditions that favor the subsequent dehydration (condensation) step, such as higher temperatures, if the desired product is the α,β-unsaturated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The two most common side reactions are:

  • Ketal Hydrolysis: The dimethoxy ketal is sensitive to acidic conditions and can hydrolyze back to the corresponding diketone (diacetyl) and methanol. This is a crucial consideration in reaction design and workup procedures.

  • Aldol Reactions: Under basic conditions, the ketone functionality can undergo enolization and participate in aldol addition or condensation reactions. Due to steric hindrance, these reactions might be slower compared to less substituted ketones.[5]

Q2: How can I prevent the hydrolysis of the ketal group?

A2: To prevent hydrolysis, avoid acidic conditions. This includes using neutral or basic reaction media, aprotic solvents, and neutralizing any acidic components before introducing water or protic solvents during the workup.

Q3: I am trying to perform an aldol reaction with this compound, but the yield is very low. What can I do?

A3: Low yields in aldol reactions with this substrate are often due to its steric bulk, which hinders both the formation of the enolate and its subsequent nucleophilic attack. To improve the yield, consider the following:

  • Use a strong, hindered base: A base like Lithium Diisopropylamide (LDA) can effectively deprotonate the α-carbon to form the enolate quantitatively.[5][6]

  • Control the reaction temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Slow addition: Slowly adding the this compound to the base can help control the enolate formation.

Q4: What is the expected yield for the synthesis of this compound from diacetyl and trimethyl orthoformate?

A4: The synthesis of this compound from butane-2,3-dione (diacetyl) and methanol in the presence of chlorotrimethylsilane as a reagent can achieve a yield of approximately 91%.[7]

Experimental Protocols

Synthesis of this compound from Diacetyl

This protocol is based on the reaction of diacetyl with trimethyl orthoformate in the presence of an acid catalyst.

Materials:

  • Diacetyl (Butane-2,3-dione)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Potassium carbonate

  • Anhydrous solvent (e.g., methanol)

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • To a solution of diacetyl in anhydrous methanol, add trimethyl orthoformate (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at a controlled temperature (e.g., 15°C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the mixture by adding solid potassium carbonate and stir for 30 minutes.

  • Filter the mixture to remove the solids.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Diacetyl & Trimethyl Orthoformate reaction Acid-Catalyzed Acetalization start->reaction p-TsOH, 15°C neutralization Neutralization with K2CO3 reaction->neutralization purification Fractional Distillation neutralization->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_hydrolysis Ketal Instability cluster_aldol Aldol Reaction Issues start Problem Encountered q1 Is the reaction medium acidic? start->q1 q3 Is the reaction base-catalyzed? start->q3 s1 Use neutral or basic conditions. q1->s1 Yes q2 Is an acidic workup necessary? q1->q2 No s2 Neutralize before aqueous workup. q4 Is the yield low? q3->q4 Yes s3 Use a strong, non-nucleophilic base (e.g., LDA). q4->s3 Yes q5 Are there multiple products? q4->q5 No s4 Control stoichiometry and addition rate. q5->s4 Yes

Caption: Troubleshooting logic for common side reactions.

References

Stability and degradation issues of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of 3,3-Dimethoxybutan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as biacetyl monoketal, is a clear, colorless liquid with a fruity odor.[1][2] It is used as a fragrance ingredient in perfumes and personal care products, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][3] It should be kept away from heat sources, sparks, and direct sunlight.[1][3][4] The container must be kept tightly closed and, for long-term storage, storing under an inert atmosphere is recommended.[1][3][4]

Q3: What are the known chemical incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the hazardous decomposition products of this compound?

A4: Under fire conditions, this compound can decompose to produce carbon oxides.[3]

Summary of Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC6H12O3[3][5][6][7]
Molecular Weight132.16 g/mol [5][6][7]
AppearanceClear, colorless liquid[1][2][7]
OdorFruity[1]
Boiling Point145-146 °C[2][8]
Density0.987 g/mL at 25 °C[2][8]
Flash Point45 °C[9]
SolubilitySoluble in organic solvents, sparingly soluble in water.[1][8]

Troubleshooting Guide

Q5: I observed a change in the color or odor of my this compound sample. What could be the cause?

A5: A change in color or odor is a likely indicator of chemical degradation. This could be due to improper storage conditions such as exposure to light, air (oxidation), or elevated temperatures. It could also be a result of contamination. It is recommended to verify the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before further use.

Q6: My reaction yield is lower than expected when using this compound. What are the potential stability-related issues?

A6: Lower than expected reaction yields could be due to the degradation of the starting material. Ensure that the this compound has been stored correctly and that its purity is confirmed. Additionally, consider the compatibility of your reaction conditions. The presence of strong acids or oxidizing agents, even in catalytic amounts, could be degrading the compound.

Q7: I have detected an unexpected peak in my chromatogram after a reaction with this compound. What could this impurity be?

A7: An unexpected peak could be a degradation product of this compound. Given its structure as a ketal, it is susceptible to hydrolysis, especially under acidic conditions, which would yield acetone and 2,3-butanedione. Consider performing a forced degradation study (see experimental protocols below) to intentionally degrade the compound and see if the retention time of the degradation product matches your impurity.

Troubleshooting Workflow for Unexpected Experimental Results

G A Unexpected Experimental Result (e.g., low yield, impurity) B Check Purity of Starting Material (this compound) A->B C Purity Acceptable? B->C D Review Reaction Conditions C->D Yes I Source New Material C->I No F Are there any incompatibilities? (e.g., strong acids, oxidizers) D->F E Identify and Address Source of Impurity G Modify Reaction Protocol (e.g., pH, atmosphere, temp.) F->G Yes H Proceed with Experiment F->H No G->H I->B G A This compound C6H12O3 B Protonation of an ether oxygen A->B H+ (acid catalyst) C Loss of Methanol B->C D Carbocation Intermediate C->D E Nucleophilic attack by Water D->E H2O F Deprotonation E->F G Hemiketal Intermediate F->G H Protonation of the second ether oxygen G->H H+ I Loss of second Methanol molecule H->I J 2,3-Butanedione (Biacetyl) C4H6O2 I->J K Methanol (x2) CH4O I->K G A Prepare Stock Solution of This compound B Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (ICH Q1B) B->G H HPLC Analysis C->H D->H E->H F->H G->H I Compare stressed samples to unstressed control H->I J Identify & Quantify Degradation Products I->J

References

Troubleshooting guide for reactions with 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for reactions involving 3,3-Dimethoxybutan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a biacetyl monoketal.[1] It is primarily used in organic synthesis as a protecting group for one of the ketone functionalities of biacetyl (butan-2,3-dione). Its applications include serving as a starting material or intermediate in the synthesis of pharmaceuticals and fragrance compounds.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: It is a clear, colorless liquid with a fruity odor.[2] It is soluble in organic solvents but has limited solubility in water. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₂O₃
Molecular Weight132.16 g/mol [3]
Boiling Point145-146 °C[3]
Density0.987 g/mL at 25 °C[3]
Flash Point45 °C[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place away from heat and direct sunlight.[2] It should be kept in a tightly closed container in a well-ventilated area under an inert atmosphere.[4]

Q4: What are the main chemical incompatibilities of this compound?

A4: this compound is sensitive to acidic conditions, which will cause it to hydrolyze. It is incompatible with strong oxidizing agents and strong acids. Ketals are generally stable under basic and neutral conditions.

Troubleshooting Guide: Ketal Hydrolysis (Deprotection)

The most common reaction involving this compound is the acid-catalyzed hydrolysis to deprotect the ketone, yielding butan-2,3-dione and two equivalents of methanol.

cluster_main Acid-Catalyzed Hydrolysis of this compound reagent This compound product Butan-2,3-dione (Biacetyl) reagent->product Hydrolysis byproduct Methanol (2 eq.) reagent->byproduct acid Aqueous Acid (e.g., HCl, H₂SO₄, TFA) acid->reagent Catalyst

Caption: Reaction scheme for the deprotection of this compound.

Q5: My deprotection reaction is slow or incomplete. What are the possible causes and solutions?

A5: Incomplete hydrolysis is a common issue. Several factors can influence the reaction rate and completion.

Troubleshooting Workflow for Incomplete Deprotection

start Low Yield or Incomplete Reaction check_acid Verify Acid Catalyst start->check_acid Is acid strong enough and concentration correct? check_water Ensure Sufficient Water check_acid->check_water Yes check_temp Increase Temperature check_water->check_temp Yes check_time Extend Reaction Time check_temp->check_time Yes end Reaction Optimized check_time->end cluster_workflow Experimental Workflow: Deprotection setup 1. Dissolve Reagent in Acetone/H₂O add 2. Add HCl Catalyst setup->add monitor 3. Monitor by TLC/GC-MS add->monitor quench 4. Quench with NaHCO₃ monitor->quench extract 5. Extract with CH₂Cl₂ quench->extract concentrate 6. Dry and Concentrate extract->concentrate purify 7. Purify by Distillation concentrate->purify

References

Technical Support Center: Optimization of Reaction Parameters for 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethoxybutan-2-one. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common and direct method for synthesizing this compound is the acid-catalyzed acetalization of butane-2,3-dione (also known as diacetyl or biacetyl). This reaction is typically carried out using methanol or, more efficiently, trimethyl orthoformate as the methoxy source. An alternative, though less common, route involves the reaction of 3,3-dichloro-2-butanone with a methoxide source like sodium methoxide.

Q2: What is the role of trimethyl orthoformate in the synthesis from butane-2,3-dione?

A2: Trimethyl orthoformate serves a dual purpose in this synthesis. It acts as a source of the methoxy groups and also as a dehydrating agent. The acetalization reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of water drives the equilibrium towards the formation of the acetal product, thereby increasing the reaction yield.

Q3: Which acid catalysts are most effective for this synthesis?

A3: A variety of Brønsted and Lewis acids can be used to catalyze the acetalization of butane-2,3-dione. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and camphorsulfonic acid (CSA). The choice of catalyst can influence reaction time and yield, and optimization may be required for a specific experimental setup.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (butane-2,3-dione) and the appearance of the product (this compound).

Q5: What are the typical reaction conditions for the synthesis from butane-2,3-dione and trimethyl orthoformate?

A5: A general procedure involves reacting butane-2,3-dione with a slight excess of trimethyl orthoformate in the presence of a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid. The reaction is often carried out at or slightly above room temperature and can take several hours to reach completion.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction: The reaction may not have reached equilibrium or may be proceeding very slowly.- Increase reaction time: Monitor the reaction by GC or TLC until the starting material is consumed. - Increase catalyst loading: A higher concentration of the acid catalyst can accelerate the reaction. However, excessive amounts may lead to side reactions. - Increase temperature: Gently warming the reaction mixture can increase the reaction rate. Monitor for potential side reactions at elevated temperatures.
Inefficient water removal: The presence of water can inhibit the forward reaction.- Use a dehydrating agent: If not using trimethyl orthoformate, consider adding molecular sieves to the reaction mixture to sequester water. - Azeotropic removal: For reactions in a suitable solvent, a Dean-Stark apparatus can be used to remove water azeotropically.
Decomposition of starting material or product: The reactants or product may be unstable under the reaction conditions.- Use milder reaction conditions: Consider using a less harsh acid catalyst or running the reaction at a lower temperature for a longer duration.
Presence of Multiple Products in the Final Mixture Formation of 2,2-dimethoxypropane: If acetone is present as an impurity in the butane-2,3-dione, it can also undergo acetalization.- Use high-purity starting materials: Ensure the butane-2,3-dione is free from acetone contamination.
Formation of the diacetal (2,2,3,3-tetramethoxybutane): If both carbonyl groups of butane-2,3-dione react.- Control stoichiometry: Use a controlled amount of the methoxy source (methanol or trimethyl orthoformate) to favor the formation of the monoacetal.
Side reactions of butane-2,3-dione: Aldol-type condensation reactions can occur under acidic conditions.- Optimize reaction temperature and catalyst concentration: Milder conditions can help to minimize side reactions.
Difficulty in Product Purification Close boiling points of product and impurities: Separation by distillation may be challenging if byproducts have similar boiling points to this compound.- Fractional distillation: Use an efficient fractional distillation column to improve separation. - Column chromatography: For smaller scales, purification by silica gel column chromatography can be effective.
Product decomposition during purification: The product may be sensitive to the high temperatures required for distillation.- Vacuum distillation: Distilling the product under reduced pressure will lower the boiling point and minimize thermal decomposition.

Experimental Protocols

Synthesis of this compound from Butane-2,3-dione and Trimethyl Orthoformate

This protocol is based on a reported procedure with a high yield.[1]

Materials:

  • Butane-2,3-dione (47.3 g, 0.55 mol)

  • Trimethyl orthoformate (64.13 g, 0.605 mol)

  • p-Toluenesulfonic acid (0.19 g, catalytic amount)

  • Potassium carbonate (1 g)

Procedure:

  • To a reaction flask equipped with a magnetic stirrer, add butane-2,3-dione.

  • In a separate beaker, prepare a mixture of trimethyl orthoformate and p-toluenesulfonic acid.

  • Slowly add the trimethyl orthoformate/p-toluenesulfonic acid mixture dropwise to the butane-2,3-dione at 15 °C.

  • Maintain the reaction temperature at 15 °C and continue stirring for 7 hours.

  • After the reaction is complete, add potassium carbonate to neutralize the acid catalyst and stir for an additional hour.

  • Perform a distillation under reduced pressure (100 mmHg) to collect the crude product.

  • For further purification, perform a second distillation of the crude product at 90 °C and 200 mbar to obtain the pure this compound.

Expected Yield: 83%[1]

Data Presentation

Table 1: Optimization of Reaction Parameters (Illustrative Data)

The following table provides an illustrative example of how reaction parameters can be optimized. Note: This data is representative and actual results may vary.

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1p-TsOH1251275
2p-TsOH225885
3p-TsOH240482
4H₂SO₄1251078
5CSA225883

Mandatory Visualizations

To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Mix Butane-2,3-dione, Trimethyl Orthoformate, and Acid Catalyst react Stir at Controlled Temperature start->react monitor Monitor Progress (GC/TLC) react->monitor monitor->react Incomplete neutralize Neutralize with Base monitor->neutralize Complete distill1 Reduced Pressure Distillation (Crude) neutralize->distill1 distill2 Fractional Distillation (Pure) distill1->distill2 end Characterize Product (NMR, GC-MS) distill2->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Inefficient Water Removal start->cause2 cause3 Decomposition start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Catalyst Loading cause1->sol1b sol1c Increase Temperature cause1->sol1c sol2a Use Dehydrating Agent cause2->sol2a sol2b Azeotropic Removal cause2->sol2b sol3 Use Milder Conditions cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Identification of byproducts in 3,3-Dimethoxybutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethoxybutan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory synthesis of this compound involves the reaction of butane-2,3-dione (also known as diacetyl) with methanol in the presence of an acid catalyst.[1] Another reported, though less common, method starts from methyl acetate, which is oxidized and subsequently treated with hydrochloric acid and a reducing agent.[2] A patented method describes the synthesis from ethyl formate, sodium methoxide, and acetone.

Q2: What is the primary mechanism for the formation of this compound from butane-2,3-dione and methanol?

A2: The reaction proceeds via an acid-catalyzed nucleophilic addition of methanol to one of the carbonyl groups of butane-2,3-dione. This initially forms a hemiacetal intermediate, which then undergoes further reaction with another molecule of methanol to form the stable acetal, this compound. The presence of an acid catalyst is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.

Q3: What are the typical physical properties of this compound?

A3: this compound is a colorless liquid.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₂O₃
Molecular Weight132.16 g/mol
Boiling Point145-146 °C
Density0.987 g/mL at 25 °C
Refractive Indexn20/D 1.407
CAS Number21983-72-2

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Incomplete reaction and presence of starting materials in the final product.

Q: My final product contains significant amounts of unreacted butane-2,3-dione and methanol. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue in acetal formation as it is an equilibrium process. Here are several troubleshooting steps:

  • Increase the equivalents of methanol: Using a large excess of methanol can shift the equilibrium towards the product side.

  • Effective water removal: The formation of water as a byproduct can inhibit the forward reaction. Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous sodium sulfate can effectively remove water and drive the reaction to completion.

  • Optimize catalyst concentration: Insufficient acid catalyst can lead to slow reaction rates. A catalytic amount of a strong acid like hydrochloric acid or p-toluenesulfonic acid is typically used. However, excessive acid can lead to side reactions.

  • Increase reaction time: Monitor the reaction progress using techniques like GC-MS or TLC. If the reaction has stalled, extending the reaction time may be necessary.

Issue 2: Identification of an unexpected byproduct with a mass corresponding to a hemiacetal.

Q: I have identified a byproduct that I suspect is the hemiacetal intermediate (3-hydroxy-3-methoxybutan-2-one). How can I confirm its identity and minimize its formation?

A: The hemiacetal is a key intermediate in the formation of the acetal. Its presence in the final product indicates that the reaction has not gone to completion.

Identification:

  • GC-MS Analysis: The hemiacetal will have a different retention time than the starting materials and the final product. Its mass spectrum should correspond to a molecular weight of 118.13 g/mol .

  • NMR Spectroscopy: 1H NMR of the hemiacetal would show a characteristic hydroxyl proton signal, in addition to methoxy and methyl signals.

Minimization Strategies:

  • The strategies to minimize the hemiacetal are the same as those for driving the reaction to completion (see Issue 1), as the hemiacetal is an intermediate. Ensuring anhydrous conditions and a sufficient reaction time are particularly important.

Issue 3: Formation of a higher molecular weight byproduct, potentially 2,2,3,3-tetramethoxybutane.

Q: My analysis shows a byproduct with a molecular weight of 162.2 g/mol , which could be the full acetal, 2,2,3,3-tetramethoxybutane. How can this be happening and how can I prevent it?

A: The formation of the full acetal, where both carbonyl groups of butane-2,3-dione have reacted with methanol, is a potential side reaction, especially if the reaction conditions are not carefully controlled.

Identification:

  • GC-MS Analysis: This byproduct will have a distinct retention time and a mass spectrum corresponding to a molecular weight of 162.2 g/mol .

  • NMR Spectroscopy: The 1H and 13C NMR spectra of the full acetal would be symmetrical and differ significantly from the desired product.

Minimization Strategies:

  • Control Stoichiometry: Use a controlled amount of methanol (closer to the stoichiometric 2 equivalents) to favor the formation of the monoacetal.

  • Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized to prevent further reaction to the diacetal.

  • Temperature Control: Lowering the reaction temperature may help to selectively form the monoacetal, as the second acetal formation may require more energy.

Experimental Protocols

Protocol 1: Synthesis of this compound from Butane-2,3-dione and Methanol

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butane-2,3-dione.

  • Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate components with different boiling points.

  • Injection: Inject a small volume of the diluted reaction mixture.

  • MS Detection: Scan a mass range of m/z 35-300.

  • Identification: Identify components by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

Visualizations

Below are diagrams illustrating the reaction pathway and a general experimental workflow for byproduct identification.

reaction_pathway BD Butane-2,3-dione Hemiacetal 3-Hydroxy-3-methoxybutan-2-one (Hemiacetal Intermediate) BD->Hemiacetal + MeOH, H+ MeOH Methanol H H+ (catalyst) Hemiacetal->BD - MeOH, -H+ Product This compound Hemiacetal->Product + MeOH, -H2O Diacetal 2,2,3,3-Tetramethoxybutane (Byproduct) Product->Diacetal + 2MeOH, H+, -H2O experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Identification cluster_optimization Optimization start Mix Butane-2,3-dione, Methanol, and Catalyst react Heat and Reflux start->react workup Neutralize, Extract, and Concentrate react->workup crude Crude Product workup->crude gcms GC-MS Analysis crude->gcms nmr NMR Spectroscopy crude->nmr identify Identify Byproducts gcms->identify nmr->identify adjust Adjust Reaction Conditions identify->adjust reanalyze Re-analyze adjust->reanalyze reanalyze->identify

References

Challenges in the scale-up synthesis of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3-Dimethoxybutan-2-one

Welcome to the technical support center for the synthesis of this compound (DMBO). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

A1: The most prevalent laboratory method is the acid-catalyzed ketalization of butane-2,3-dione (also known as diacetyl) with methanol or trimethyl orthoformate. Trimethyl orthoformate is often preferred as it serves as both a methoxy source and a dehydrating agent, driving the reaction equilibrium towards the product.

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

A2: The main challenges include:

  • Thermal Management: The acid-catalyzed reaction can be exothermic. What is easily managed in a small flask can lead to a dangerous temperature increase or "thermal runaway" in a large reactor if not controlled.[1]

  • Water Removal: The reaction produces water, which can hydrolyze the product back to the starting materials. Efficient removal of water is critical to achieve high conversion and is more complex on a larger scale.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and catalyst in a large volume is crucial for consistent reaction rates and to avoid localized overheating.

  • Purification: Distillation at a large scale requires careful control of pressure and temperature to avoid thermal degradation of the product and to efficiently separate it from impurities with close boiling points.

Q3: Which acid catalysts are most effective and what are the scale-up considerations?

A3: Strong protic acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid are commonly used. On a larger scale, solid acid catalysts or acidic ion-exchange resins are often considered. These can be more easily removed from the reaction mixture through filtration, simplifying the work-up process and minimizing corrosion issues in the reactor.

Q4: What are the key safety hazards associated with the large-scale synthesis of DMBO?

A4: Key hazards include:

  • Flammability: The reactants (methanol, trimethyl orthoformate) and the product (DMBO, Flash Point 45 °C) are flammable liquids.[2][3] Large quantities pose a significant fire risk.

  • Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if cooling is insufficient, potentially causing reactor failure.[1]

  • Corrosivity: The use of strong acid catalysts can be corrosive to standard reactor materials, necessitating the use of glass-lined or specialized alloy reactors.

  • Handling of Reagents: Reactants like diacetyl and trimethyl orthoformate can be irritating and require appropriate personal protective equipment (PPE) and handling in well-ventilated areas.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product. 2. Insufficient Catalyst: The catalyst concentration may be too low for the larger volume, or the catalyst may have deactivated. 3. Poor Mixing: Reactants are not in sufficient contact, leading to a slow or stalled reaction. 4. Incorrect Temperature: The reaction temperature may be too low, resulting in slow kinetics.1. On a larger scale, consider azeotropic distillation (e.g., with a solvent like toluene) or using a packed bed of molecular sieves. Ensure the vacuum system for distillation is adequate. 2. Re-evaluate catalyst loading for the larger scale. If using a solid catalyst, check for fouling. Consider a fresh charge of catalyst. 3. Increase the agitation speed. Evaluate the reactor's impeller design to ensure it is suitable for the viscosity and volume of the reaction mixture. 4. Gradually increase the reaction temperature while carefully monitoring for any exotherm.
Formation of Side Products / Low Purity 1. Over-reaction/Side Reactions: The reaction of both ketone groups on diacetyl can lead to the formation of 2,2,3,3-tetramethoxybutane. 2. Thermal Degradation: High temperatures, especially during distillation, can cause decomposition of the product. 3. Contaminated Starting Materials: Impurities in the diacetyl or methanol/trimethyl orthoformate can lead to byproducts.1. Carefully control the stoichiometry of the reactants. Add the trimethyl orthoformate dropwise to the diacetyl to maintain a molar excess of the diketone. 2. Perform the final purification by vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. 3. Verify the purity of all starting materials by GC or NMR before beginning the synthesis.
Difficult Product Isolation / Purification 1. Azeotrope Formation: The product may form an azeotrope with the solvent or remaining starting materials, making separation by simple distillation difficult. 2. Close Boiling Points: Impurities may have boiling points very close to the product. 3. Emulsion during Work-up: If an aqueous work-up is used to neutralize the acid, emulsions can form.1. Change the solvent or pressure for distillation. Consider using fractional distillation with a high-efficiency column. 2. Utilize a high-performance distillation column (e.g., packed or with a high number of theoretical plates) under optimized vacuum conditions. 3. Add brine (saturated NaCl solution) to help break the emulsion. If using a solid catalyst, filtration avoids this issue entirely.
Uncontrolled Exotherm / Runaway Reaction 1. Inadequate Cooling: The reactor's cooling system cannot remove heat as fast as the reaction is generating it. The ratio of heat transfer surface area to reaction volume decreases significantly on scale-up.[1] 2. Addition Rate Too Fast: Adding the catalyst or a reactant too quickly can initiate the reaction at an uncontrollable rate.1. Ensure the reactor's cooling jacket is functioning optimally. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. 2. Add the catalyst or the limiting reactant in portions or via a dosing pump over an extended period. Always monitor the internal temperature closely during addition.

Data Presentation: Scale-Up Comparison

The following table presents representative data comparing a lab-scale synthesis with a hypothetical pilot-plant scale-up. The data is based on typical challenges and adjustments made during process development.

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)Key Scale-Up Consideration
Reactor Type 1 L Glass Flask100 L Glass-Lined Steel ReactorMaterial compatibility with acid catalyst and better heat transfer.
Diacetyl 1.0 mol (86 g)116.2 mol (10.0 kg)Direct scale-up of mass.
Trimethyl Orthoformate 1.1 mol (117 g)127.8 mol (13.6 kg)Maintain slight molar excess; acts as water scavenger.
Catalyst (p-TSA) 0.01 mol (1.9 g)1.16 mol (220 g)Catalyst loading may need optimization; consider solid acid catalyst.
Addition Time 30 minutes2-3 hoursSlower addition to control exotherm and ensure proper mixing.
Max Temperature 40 °C (Ice bath cooling)40-45 °C (Jacket cooling)Critical to monitor; efficient heat removal is paramount.[1]
Reaction Time 4 hours6-8 hoursLonger time may be needed to ensure complete conversion due to mixing dynamics.
Work-up NaHCO₃ washFiltration (if solid catalyst) or careful neutralizationFiltration is preferred at scale to avoid aqueous waste and emulsions.
Purification Vacuum DistillationFractional Vacuum DistillationRequires a more efficient column to achieve high purity.
Typical Yield 85-90%80-85%Yields are often slightly lower on a larger scale due to handling losses and side reactions.
Purity (by GC) >98%>98%Purity specifications must be met through optimized purification.

Experimental Protocols

Lab-Scale Synthesis (100 g)
  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Charging: Charge the flask with butane-2,3-dione (86 g, 1.0 mol) and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).

  • Reaction: Begin stirring and cool the flask in an ice-water bath. Slowly add trimethyl orthoformate (117 g, 1.1 mol) from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 40 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Pilot-Plant Scale-Up Considerations
  • Reactor: Use a 100 L glass-lined steel reactor equipped with a robust agitation system, a temperature probe, and a port for controlled reactant addition.

  • Reagent Addition: The trimethyl orthoformate should be added sub-surface via a dosing pump over 2-3 hours. The addition rate should be linked to the reactor's cooling capacity to maintain the target temperature.

  • Catalyst: Consider using a solid acid catalyst that can be removed by filtration. This simplifies the work-up, avoids large volumes of aqueous waste, and is less corrosive.

  • Temperature Control: The reactor's cooling jacket must be used to actively manage the temperature. An emergency quenching plan should be in place in case of a cooling failure.

  • Purification: The crude product should be transferred to a separate distillation unit. Fractional vacuum distillation with a packed column is recommended to achieve high purity and efficiently separate the product from unreacted starting materials and any side products like 2,2,3,3-tetramethoxybutane.

Visualizations

Logical and Workflow Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Starting Materials (Diacetyl, Trimethyl Orthoformate) Reactor Reactor Charging Add Diacetyl & Catalyst Controlled Addition of Orthoformate Temperature & Mixing Control Reactants->Reactor:f0 Catalyst Acid Catalyst (p-TSA or Solid Acid) Catalyst->Reactor:f0 Neutralize Neutralization / Catalyst Removal Reactor->Neutralize Crude Mixture Distill Fractional Vacuum Distillation Neutralize->Distill Product Pure this compound Distill->Product

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting_Yield cluster_analysis Initial Analysis cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low Product Yield Check_Conversion Analyze Crude Sample by GC/NMR Start->Check_Conversion Incomplete_Rxn High Starting Material Content Check_Conversion->Incomplete_Rxn Incomplete Conversion Side_Products Significant Impurity Peaks Check_Conversion->Side_Products Low Purity Workup_Loss Product Lost During Isolation Check_Conversion->Workup_Loss Good Conversion, but low isolated yield Sol_Rxn Increase Reaction Time Increase Catalyst Load Improve Water Removal Incomplete_Rxn->Sol_Rxn Sol_Impurity Adjust Stoichiometry Lower Temperature Verify SM Purity Side_Products->Sol_Impurity Sol_Workup Optimize Extraction pH Use Different Solvent Improve Distillation Workup_Loss->Sol_Workup

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Proper handling and storage of 3,3-Dimethoxybutan-2-one to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 3,3-Dimethoxybutan-2-one to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry place.[1] The container should be tightly closed and kept in a well-ventilated area.[2] It is also advisable to store it under an inert atmosphere at room temperature.[1] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent vigorous reactions or degradation.

Q3: Is this compound sensitive to air or moisture?

A3: While the Safety Data Sheet does not explicitly state air sensitivity, it is good practice to handle it in a well-ventilated area and keep the container tightly closed to minimize contact with atmospheric moisture.[2] As a ketal, it is susceptible to hydrolysis in the presence of acid and water.

Q4: What are the physical and chemical properties of this compound?

A4: The table below summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C
Flash Point 45 °C
Refractive Index n20/D 1.407

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: My reaction is not proceeding as expected, and I suspect the starting material has degraded.

  • Question: How can I determine if my this compound has degraded?

    • Answer: The primary degradation pathway for this compound, a ketal, is acid-catalyzed hydrolysis. This process would yield butane-2,3-dione and methanol. You can analyze your sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of these degradation products. A change in the sample's physical appearance, such as discoloration or the presence of a different odor, might also indicate degradation.

  • Question: What could have caused the degradation?

    • Answer: Exposure to acidic conditions is the most likely cause of degradation.[4] This could be due to contamination of your storage container, the use of acidic solvents, or exposure to an acidic environment. Ensure all glassware is properly cleaned and neutralized before use.

Issue 2: I observe unexpected peaks in my analytical analysis (e.g., GC-MS, NMR).

  • Question: What are the likely impurities or degradation products I might be seeing?

    • Answer: Besides the parent compound, you might observe peaks corresponding to butane-2,3-dione and methanol, which are the hydrolysis products. Other potential impurities could be residual starting materials from its synthesis, such as butane-2,3-dione and methanol.[1]

  • Question: How can I confirm the identity of these unexpected peaks?

    • Answer: GC-MS is a powerful technique for identifying volatile compounds.[5] By comparing the mass spectra of the unknown peaks with a spectral library or with the spectra of authentic standards of the suspected degradation products, you can confirm their identity.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the purity analysis of this compound and the identification of potential degradation products.

1. Objective: To determine the purity of a this compound sample and to identify the presence of butane-2,3-dione and methanol as potential degradation products.

2. Materials:

  • This compound sample

  • Dichloromethane (DCM), analytical grade

  • Butane-2,3-dione standard

  • Methanol standard

  • Volumetric flasks

  • Microsyringe

3. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 50 mg in 50 mL of dichloromethane in a volumetric flask to achieve a concentration of 1 mg/mL.[5]

  • Prepare a working standard of 0.1 mg/mL by further diluting the stock solution with dichloromethane.[5]

  • Prepare individual standard solutions of butane-2,3-dione and methanol in dichloromethane at a concentration of approximately 0.1 mg/mL.

5. GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 30-300

6. Analysis:

  • Inject the prepared samples and standards into the GC-MS system.

  • Acquire the chromatograms and mass spectra.

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Compare the retention times and mass spectra of any additional peaks in the sample chromatogram with those of the butane-2,3-dione and methanol standards to identify degradation products.

  • Calculate the purity of the this compound sample based on the peak area percentages, making sure to use response factors if determined.

Visualizations

Degradation Pathway

cluster_main Acid-Catalyzed Hydrolysis of this compound A This compound B Butane-2,3-dione A->B Hydrolysis C Methanol (2 eq.) A->C Hydrolysis H2O H₂O H_plus H⁺ (catalyst)

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation of this compound Check_Storage Verify Proper Storage Conditions (Cool, Dry, Tightly Sealed) Start->Check_Storage Check_Handling Review Handling Procedures (Avoid Acid Contamination) Check_Storage->Check_Handling Storage OK Analysis Perform Analytical Purity Test (GC-MS) Check_Handling->Analysis Handling OK Degradation_Confirmed Degradation Confirmed (Presence of Butane-2,3-dione & Methanol) Analysis->Degradation_Confirmed Degradation Products Found No_Degradation No Significant Degradation Detected Analysis->No_Degradation No Degradation Products Action Discard Degraded Stock Implement Corrective Actions for Storage/Handling Degradation_Confirmed->Action Proceed Proceed with Experiment No_Degradation->Proceed

Caption: Troubleshooting workflow for suspected degradation.

References

Identifying common impurities in 3,3-Dimethoxybutan-2-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethoxybutan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Common impurities in this compound samples typically arise from the synthesis process, which involves the acid-catalyzed acetalization of 2,3-butanedione with methanol. The most prevalent impurities include:

  • Unreacted Starting Materials: 2,3-butanedione and methanol may be present if the reaction does not go to completion.

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate (3-hydroxy-3-methoxybutan-2-one). Incomplete reaction can lead to the presence of this intermediate in the final product.

  • Water: As a byproduct of the acetalization reaction, residual water can be present.

  • Byproducts of Side Reactions: Depending on the reaction conditions and the acid catalyst used, various side products can form. One potential byproduct is 3-methoxybut-3-en-2-one, which can be formed from this compound at elevated temperatures.[1]

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile impurities. It provides information on the retention time and mass spectrum of each component, allowing for identification and quantification. A certificate of analysis for a commercial sample of this compound showed a purity of 99.35% as determined by GC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the main product and identifying impurities. The chemical shifts and coupling constants of impurity signals can provide valuable structural information. A consistent 1H NMR spectrum is often cited as an indicator of purity.[2]

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.

Q3: What are the typical storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the acetal back to the starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress by GC or NMR to ensure the disappearance of the starting material (2,3-butanedione). If the reaction stalls, consider adding more acid catalyst or extending the reaction time.Increased conversion of 2,3-butanedione to the desired product.
Equilibrium Not Shifted Towards Product Ensure efficient removal of water during the reaction. This can be achieved by using a dehydrating agent like trimethyl orthoformate or by azeotropic distillation.Driving the equilibrium towards the formation of the acetal, thereby increasing the yield.
Loss During Work-up During aqueous work-up, ensure the organic layer is thoroughly extracted. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.Minimized loss of product during the purification process.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Unreacted 2,3-butanedione Increase the molar excess of methanol and/or the amount of acid catalyst. Ensure adequate reaction time.Drive the reaction to completion, minimizing the residual starting material.
Presence of Hemiacetal Intermediate Increase the reaction temperature (if appropriate for the stability of the product) or prolong the reaction time to facilitate the second alcohol addition.Conversion of the hemiacetal to the final acetal product.
Hydrolysis During Purification During work-up, neutralize the acid catalyst completely before distillation. Avoid prolonged exposure to acidic conditions.Prevention of product degradation back to the starting materials.
Thermal Decomposition during Distillation Purify the product by vacuum distillation at a lower temperature to prevent the elimination of methanol, which can lead to the formation of 3-methoxybut-3-en-2-one.Isolation of a pure product free from thermal degradation impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the principles of acetal formation.

Materials:

  • 2,3-Butanedione

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or trimethylsilyl chloride[1])

  • Dehydrating agent (e.g., trimethyl orthoformate)

  • Neutralizing agent (e.g., triethylamine or sodium bicarbonate)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a stirred solution of 2,3-butanedione in anhydrous methanol, add the acid catalyst and the dehydrating agent at room temperature.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Quench the reaction by adding the neutralizing agent.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for the analysis of ketones and ethers (e.g., a mid-polarity column).

Typical GC Parameters:

Parameter Value
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Visualizations

Synthesis_Pathway Butanedione 2,3-Butanedione Hemiacetal Hemiacetal Intermediate (3-hydroxy-3-methoxybutan-2-one) Butanedione->Hemiacetal + Methanol (Acid Catalyst) Methanol Methanol Methanol->Hemiacetal Product This compound Methanol->Product Hemiacetal->Product + Methanol (Acid Catalyst) Water Water

Caption: Synthesis pathway of this compound.

Troubleshooting_Logic start Low Purity or Yield check_reaction Check Reaction Completion (GC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_reaction Extend Reaction Time or Add More Catalyst incomplete->extend_reaction Yes check_workup Review Work-up Procedure incomplete->check_workup No extend_reaction->check_reaction hydrolysis Product Hydrolysis? check_workup->hydrolysis neutralize Ensure Complete Neutralization hydrolysis->neutralize Yes check_distillation Review Distillation Conditions hydrolysis->check_distillation No neutralize->check_distillation decomposition Thermal Decomposition? check_distillation->decomposition vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill Yes pure_product High Purity Product decomposition->pure_product No vacuum_distill->pure_product

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Degradation Pathways of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the degradation pathways of 3,3-Dimethoxybutan-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Insufficient stress level (temperature, pH, oxidant concentration).Increase the intensity of the stress condition (e.g., higher temperature, more concentrated acid/base/oxidant). Extend the duration of the study.
High intrinsic stability of the compound.Confirm the stability by analyzing a reference standard. If the compound is indeed highly stable, this is a valid result.
Complete degradation of the compound at the first time point. Stress conditions are too harsh.Reduce the intensity of the stress condition (e.g., lower temperature, more dilute acid/base/oxidant). Shorten the initial time points for sample collection.
Poor peak shape (tailing, fronting) in HPLC analysis. Column degradation.Use a new column or a column with a different stationary phase.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample solvent incompatibility with the mobile phase.Dissolve the sample in the mobile phase or a solvent with similar properties.
Ghost peaks in the chromatogram. Contaminated mobile phase or system.Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler.
Mass balance is not within the acceptable range (95-105%). Co-elution of degradation products with the parent compound or other degradants.Optimize the chromatographic method to improve resolution (e.g., change mobile phase composition, gradient slope, or column).
Formation of non-UV active or volatile degradation products.Use a mass spectrometer (MS) detector in conjunction with a UV detector to identify non-UV active compounds. Employ headspace GC-MS for volatile products.
Inaccurate quantification of degradation products.Isolate and purify major degradation products to determine their individual response factors for more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains both an acetal (dimethoxy group) and a ketone functional group, the primary degradation pathways are expected to be:

  • Hydrolysis: The acetal group is susceptible to acid-catalyzed hydrolysis, which would lead to the formation of 3-hydroxy-3-methoxybutan-2-one and ultimately butane-2,3-dione.[1][2][3]

  • Oxidation: The ketone group can be oxidized, potentially leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.[4][5]

  • Photodegradation: Ketones can undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light, leading to various radical-mediated degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.[6][7] It should be kept away from strong oxidizing agents and strong acids.[6]

Q3: How can I identify the unknown degradation products?

A3: A combination of liquid chromatography-mass spectrometry (LC-MS) techniques is highly effective for identifying unknown degradation products.[2][3][8][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments can then be used to fragment the degradation products and elucidate their structures.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study (or stress testing) involves intentionally exposing a compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[10][11][12] These studies are crucial for:

  • Identifying potential degradation products that might form under normal storage conditions over a longer period.

  • Elucidating the degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate and quantify the parent compound from its degradation products.[13][14]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare acidic and basic stress solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Stress Conditions:

    • For acid hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.

    • For base hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.

    • Prepare a control sample by mixing the stock solution with an equal volume of purified water.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sample Collection and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare an oxidizing solution (e.g., 3% hydrogen peroxide).

  • Stress Conditions:

    • Mix equal volumes of the stock solution and the hydrogen peroxide solution.

    • Prepare a control sample by mixing the stock solution with an equal volume of purified water.

  • Incubation:

    • Store the solutions at room temperature, protected from light.

  • Sample Collection and Analysis:

    • Withdraw aliquots at specified time points.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Place the solution in a photostability chamber.

  • Stress Conditions:

    • Expose the sample to a combination of visible and UV light, as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Sample Collection and Analysis:

    • Withdraw aliquots at specified time points.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Degradation of this compound under Acidic Hydrolysis (0.1 M HCl at 60°C)

Time (hours)This compound (%)Butane-2,3-dione (%)Mass Balance (%)
0100.00.0100.0
285.214.599.7
472.127.399.4
851.547.899.3
2415.883.198.9

Table 2: Degradation of this compound under Oxidative Stress (3% H₂O₂ at Room Temperature)

Time (hours)This compound (%)Degradation Product A (%)Degradation Product B (%)Mass Balance (%)
0100.00.00.0100.0
2492.54.13.299.8
4885.17.96.599.5
7278.311.29.899.3
16860.720.518.199.3

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation This compound This compound Butane-2,3-dione Butane-2,3-dione This compound->Butane-2,3-dione + H₂O, H⁺ 3,3-Dimethoxybutan-2-one_ox This compound Oxidation_Products Acetic Acid + Other Fragments 3,3-Dimethoxybutan-2-one_ox->Oxidation_Products + [O] 3,3-Dimethoxybutan-2-one_photo This compound Radical_Intermediates Radical Intermediates 3,3-Dimethoxybutan-2-one_photo->Radical_Intermediates Photodegradation_Products Various Photoproducts Radical_Intermediates->Photodegradation_Products Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Collection->HPLC_Analysis LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis If unknowns present Quantification Quantify Parent and Degradants HPLC_Analysis->Quantification Pathway_Elucidation Elucidate Degradation Pathways LCMS_Analysis->Pathway_Elucidation Mass_Balance Calculate Mass Balance Quantification->Mass_Balance Mass_Balance->Pathway_Elucidation

References

Troubleshooting NMR and mass spectrometry data of 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethoxybutan-2-one. It focuses on addressing common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data acquisition and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

NMR Spectroscopy Issues

  • Question 1: My ¹H NMR spectrum shows more peaks than expected. What are the possible causes?

    • Answer: The presence of unexpected peaks in your ¹H NMR spectrum can be attributed to several factors:

      • Contamination: The sample may be contaminated with residual solvents from synthesis or purification (e.g., acetone, ethyl acetate), grease from glassware, or other impurities.

      • Sample Degradation: this compound, being an acetal, could be susceptible to hydrolysis under acidic conditions, which would lead to the formation of butane-2,3-dione and methanol.

      • Water Peak: Deuterated solvents can absorb moisture from the atmosphere, leading to a broad water peak.[1]

      • Side Products: Incomplete reactions or side reactions during the synthesis of this compound could result in structurally related impurities.

  • Question 2: The integration of my peaks in the ¹H NMR spectrum is incorrect. Why is this happening?

    • Answer: Inaccurate integration values can stem from:

      • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to incorrect integration.

      • Signal Overlap: If peaks are overlapping, the integration regions may not be set correctly, leading to skewed ratios.

      • Low Signal-to-Noise Ratio: For dilute samples, the noise in the baseline can be integrated along with the signal, causing errors.[2]

      • Saturation: If the relaxation delay (d1) is too short, protons that relax slowly may not fully return to equilibrium, leading to lower signal intensity and inaccurate integration.

  • Question 3: My NMR signals are broad and poorly resolved. How can I improve the resolution?

    • Answer: Broad signals can be a result of several issues:

      • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer. Asymmetrical line shapes can indicate that specific shims need adjustment.[1]

      • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and line broadening.[3] Preparing a more dilute sample may improve resolution.

      • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[4][5] Filtering the sample before analysis is recommended.[3]

      • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

Mass Spectrometry Issues

  • Question 4: I don't see the molecular ion peak (M+) in my mass spectrum. Is this normal?

    • Answer: The absence of a clear molecular ion peak can be common depending on the ionization technique used.

      • Fragmentation: In techniques like Electron Ionization (EI), the molecular ion can be unstable and readily fragment, leading to a very weak or absent M+ peak. For ketones, α-cleavage is a common fragmentation pathway.[6]

      • Soft Ionization: Using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is more likely to yield the molecular ion or, more commonly, a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.[7][8][9]

      • Ionization Efficiency: The choice of ionization method can greatly impact signal intensity. It may be necessary to experiment with different techniques to optimize for your analyte.[10]

  • Question 5: My mass spectrum has a lot of background noise or shows contamination peaks. What should I do?

    • Answer: High background noise or contaminant peaks can obscure your target analyte's signal.

      • Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents for your sample preparation and mobile phase.

      • System Contamination: The mass spectrometer, particularly the ion source, can become contaminated over time. Regular cleaning and maintenance are crucial.[10][11]

      • Leaks: Air leaks in the system can introduce nitrogen, oxygen, and water, contributing to background noise.[12][13]

      • Sample Carryover: Residual sample from a previous injection can appear in the current analysis. Running blank injections between samples can help identify and mitigate this.[14]

  • Question 6: The mass accuracy of my data is poor. How can I fix this?

    • Answer: Poor mass accuracy can lead to incorrect elemental composition determination.

      • Calibration: The mass spectrometer needs to be calibrated regularly using an appropriate calibration standard.[10] An instrument drift or a recent reboot can affect the calibration.[14]

      • Reference Mass: Using an internal reference mass or a lock mass during the acquisition can correct for mass drifts in real-time.

      • Instrument Maintenance: Contamination or aging of instrument components can affect performance. Adhering to the manufacturer's maintenance schedule is important.[10]

Data Presentation

The following tables summarize the expected quantitative data for this compound.

Table 1: Expected ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(O)CH2.1 – 2.6Singlet3H
-C(CH ₃)(OCH₃)₂~1.3Singlet3H
-OCH3.1 – 3.3Singlet6H

Note: Protons on carbons adjacent to a carbonyl group are deshielded and typically appear in the 2.1–2.6 ppm range.[15]

Table 2: Expected ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C =O (Ketone)205 – 220
-C (CH₃)(OCH₃)₂100 – 110
-OC H₃48 – 55
-C (O)CH₃25 – 35
-C(C H₃)(OCH₃)₂~20

Note: The carbonyl carbon of a ketone is highly deshielded and appears in the 190–220 ppm range.[6][15]

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Mass/Charge)Description
[M]⁺132.08Molecular Ion
[M+H]⁺133.09Protonated Molecule (Common in ESI, CI)
[M+Na]⁺155.07Sodium Adduct (Common in ESI)
[C₅H₉O₂]⁺101.06Loss of -OCH₃ radical
[C₄H₉O]⁺73.07α-cleavage, loss of CH₃CO radical
[CH₃CO]⁺43.02Acylium ion from α-cleavage

Note: The molecular weight of this compound (C₆H₁₂O₃) is 132.16 g/mol .[16][17][18]

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent is clean and dry.[2][3]

  • Weigh Sample: Accurately weigh 5-25 mg of this compound for a standard ¹H NMR spectrum.[2] For ¹³C NMR, a higher concentration (10-50 mg) may be needed.[3]

  • Dissolve Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be homogeneous and free of any solid particles.[4]

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][5]

  • Transfer to NMR Tube: Transfer the clear solution to a high-quality 5 mm NMR tube. The sample depth should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[2][3]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically less than 1 mM) in a volatile, polar solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[7] The solvent should be of high purity (LC-MS grade).

  • Infusion Setup: Load the sample solution into a syringe and place it on a syringe pump. The pump will deliver the sample at a low, constant flow rate (e.g., 1-20 µL/min) to the ESI source.[7]

  • Ionization: The sample is introduced into the ESI source through a capillary needle. A high voltage (typically 2-6 kV) is applied to the needle, causing the liquid to form a fine mist of charged droplets.[7][9]

  • Desolvation: A drying gas (usually nitrogen) flows around the capillary to aid in solvent evaporation from the charged droplets. As the droplets shrink, the charge density on their surface increases.[8]

  • Ion Formation: The high charge density eventually leads to the formation of gas-phase ions of the analyte, which are then directed into the mass analyzer.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum. Acquire data in the appropriate mass range to observe the expected molecular ion and fragments.

Visualizations

The following diagrams illustrate logical troubleshooting workflows for common NMR and mass spectrometry issues.

NMR_Troubleshooting NMR Data Troubleshooting Workflow start Problem with NMR Spectrum broad_peaks Broad/Poorly Resolved Peaks start->broad_peaks extra_peaks Unexpected Peaks start->extra_peaks wrong_integration Incorrect Integration start->wrong_integration cause_shim Poor Shimming broad_peaks->cause_shim cause_conc High Concentration broad_peaks->cause_conc cause_particulate Particulate Matter broad_peaks->cause_particulate cause_contaminant Contamination (Solvent, Grease) extra_peaks->cause_contaminant cause_degradation Sample Degradation extra_peaks->cause_degradation cause_phase Poor Phasing/Baseline wrong_integration->cause_phase cause_overlap Peak Overlap wrong_integration->cause_overlap action_shim Re-shim Spectrometer cause_shim->action_shim action_dilute Prepare Dilute Sample cause_conc->action_dilute action_filter Filter Sample cause_particulate->action_filter action_repurify Re-purify Sample / Use Pure Solvents cause_contaminant->action_repurify cause_degradation->action_repurify action_reprocess Re-process Spectrum (Phasing, Baseline) cause_phase->action_reprocess action_adjust Adjust Integration Regions cause_overlap->action_adjust

Caption: A flowchart for troubleshooting common NMR spectroscopy issues.

MS_Troubleshooting Mass Spectrometry Troubleshooting Workflow start Problem with Mass Spectrum no_peak No/Poor Signal Intensity start->no_peak no_mol_ion Missing Molecular Ion start->no_mol_ion bad_mass Poor Mass Accuracy start->bad_mass cause_conc Sample Concentration Issue no_peak->cause_conc cause_ion Poor Ionization Efficiency no_peak->cause_ion cause_frag Molecular Ion Fragmentation no_mol_ion->cause_frag cause_cal Instrument Not Calibrated bad_mass->cause_cal cause_source Dirty Ion Source bad_mass->cause_source action_adjust_conc Adjust Sample Concentration cause_conc->action_adjust_conc action_change_ion Change Ionization Method/Parameters cause_ion->action_change_ion action_soft_ion Use Softer Ionization (e.g., ESI) cause_frag->action_soft_ion action_calibrate Calibrate Mass Spectrometer cause_cal->action_calibrate action_clean Clean Ion Source cause_source->action_clean

Caption: A flowchart for troubleshooting common mass spectrometry issues.

References

Validation & Comparative

A Comparative Analysis of 3,3-Dimethoxybutan-2-one's Reactivity in Ketone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3,3-Dimethoxybutan-2-one with other common ketones, namely acetone, butan-2-one, and pinacolone. The analysis focuses on three fundamental reaction types for ketones: nucleophilic addition (specifically, reduction), oxidation, and enolate formation. This document aims to provide an objective comparison supported by established chemical principles and available experimental data on analogous compounds to assist researchers in evaluating this compound for their synthetic needs.

Executive Summary

The reactivity of a ketone is primarily governed by the electronic and steric environment of its carbonyl group. Electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, thus slowing down nucleophilic attack. Conversely, steric hindrance around the carbonyl group impedes the approach of nucleophiles. This compound presents a unique structural profile with two methoxy groups on the α-carbon, which are expected to influence its reactivity through both steric and electronic effects. This guide will delve into the anticipated impact of these features on its performance in key ketone reactions compared to less substituted and more sterically hindered counterparts.

Physical Properties of Selected Ketones

A substance's physical properties can influence reaction conditions and product isolation. The following table summarizes key physical properties of the ketones under comparison.

PropertyThis compoundAcetoneButan-2-onePinacolone (3,3-Dimethyl-2-butanone)
Molecular Formula C₆H₁₂O₃C₃H₆OC₄H₈OC₆H₁₂O
Molecular Weight 132.16 g/mol 58.08 g/mol 72.11 g/mol 100.16 g/mol
Boiling Point 145-146 °C[1]56 °C80 °C106 °C
Density 0.987 g/mL at 25 °C[1]0.784 g/mL0.805 g/mL0.801 g/mL at 25 °C
Structure CH₃C(=O)C(OCH₃)₂CH₃CH₃C(=O)CH₃CH₃C(=O)CH₂CH₃CH₃C(=O)C(CH₃)₃

Comparative Reactivity in Key Ketone Reactions

The following table provides a semi-quantitative comparison of the expected reactivity of this compound and other ketones in fundamental reactions. The predictions for this compound are based on established principles of organic chemistry, considering its unique structural features, and by drawing parallels with the known reactivity of structurally similar ketones.[2]

Reaction TypeAcetoneButan-2-oneThis compound (Predicted)PinacoloneJustification for Predicted Reactivity of this compound
Nucleophilic Addition (e.g., Reduction) HighModerateLow to ModerateLowThe two methoxy groups at the α-position create significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon. This effect is expected to be more pronounced than in butan-2-one but less than the bulky tert-butyl group of pinacolone.
Oxidation (with mild agents) No ReactionNo ReactionNo ReactionNo ReactionKetones are generally resistant to oxidation by mild oxidizing agents.[3]
Enolate Formation (Kinetic) HighModerateLowVery LowThe presence of two electron-donating methoxy groups on the α-carbon is expected to decrease the acidity of the α-protons, making enolate formation less favorable. The steric bulk will also hinder the approach of the base.
Enolate Formation (Thermodynamic) HighModerateLowVery LowSimilar to kinetic enolate formation, the electronic and steric factors of the methoxy groups are anticipated to disfavor the formation of the more stable enolate.

Experimental Protocols

The following are detailed, generalized protocols for the key reactions discussed. These should be adapted based on the specific substrate and desired scale of the reaction.

Protocol 1: Comparative Reduction of Ketones with Sodium Borohydride

Objective: To compare the rate of reduction of different ketones to their corresponding alcohols using sodium borohydride.

Materials:

  • Ketone (this compound, Acetone, Butan-2-one, or Pinacolone)

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (1.0 eq) in methanol.

  • Slowly add the sodium borohydride solution to the ketone solution dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. To do this, withdraw a small aliquot of the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting ketone. Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).

  • Upon completion of the reaction (disappearance of the starting ketone spot on TLC), slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product by flash column chromatography if necessary.

  • Analyze the product by ¹H NMR and ¹³C NMR to confirm its structure and purity. The reaction time for each ketone can be used as a qualitative measure of its reactivity.

Protocol 2: Oxidation of Ketones

Objective: To demonstrate the general resistance of ketones to oxidation with a mild oxidizing agent.

Materials:

  • Ketone (this compound, Acetone, Butan-2-one, or Pinacolone)

  • Chromic acid solution (Jones reagent) or other mild oxidizing agent (e.g., Tollens' reagent)

  • Test tubes

  • Water bath

Procedure (using Jones Reagent):

  • Place a small amount (e.g., 5 drops) of the ketone into a test tube.

  • Add 1 mL of acetone (as a co-solvent).

  • Add a few drops of Jones reagent (a solution of chromium trioxide in sulfuric acid) to the test tube.

  • Observe any color change. A positive test for oxidation (as with an aldehyde) would be a color change from orange to green or blue.

  • If no reaction occurs at room temperature, gently warm the test tube in a water bath.

  • Record your observations. Ketones are expected to show no reaction under these conditions.

Protocol 3: Comparative Enolate Formation and Alkylation

Objective: To compare the ease of enolate formation of different ketones by subsequent alkylation.

Materials:

  • Ketone (this compound, Acetone, Butan-2-one, or Pinacolone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry, nitrogen-flushed round-bottom flasks

  • Syringes

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the ketone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the solution at -78 °C for 30 minutes to allow for enolate formation.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the extent of alkylation. The yield of the alkylated product can be used to infer the relative ease of enolate formation for each ketone.

Visualizing Experimental Workflow and Reactivity Factors

The following diagrams illustrate the general workflow for comparing ketone reactivity and the key factors influencing it.

G General Workflow for Ketone Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ketone Select Ketones (e.g., this compound, Acetone) reagents Prepare Reagents (e.g., NaBH4, LDA) rxn Perform Reaction (e.g., Reduction, Alkylation) reagents->rxn monitor Monitor Progress (TLC, GC, NMR) rxn->monitor workup Workup and Isolation monitor->workup characterize Characterize Products (NMR, IR, MS) workup->characterize compare Compare Results (Yield, Reaction Time) characterize->compare

Caption: Workflow for comparing ketone reactivity.

G Factors Influencing Ketone Reactivity cluster_steric Steric Effects cluster_electronic Electronic Effects reactivity Ketone Reactivity bulk Bulky Substituents (e.g., tert-butyl, -C(OCH3)2CH3) hindrance Steric Hindrance bulk->hindrance hindrance->reactivity decreases edg Electron-Donating Groups (e.g., Alkyl, Methoxy) electrophilicity Carbonyl Electrophilicity edg->electrophilicity decreases ewg Electron-Withdrawing Groups ewg->electrophilicity increases electrophilicity->reactivity influences

Caption: Factors affecting ketone reactivity.

References

A Comparative Guide to the Synthesis of 3,3-Dimethoxybutan-2-one: Validation of a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a new synthesis method for 3,3-Dimethoxybutan-2-one against established alternatives, supported by experimental data to inform methodological choices in the laboratory.

Performance Comparison of Synthesis Methods

A novel synthetic route for this compound, employing a catalytic approach with p-toluenesulfonic acid, demonstrates notable efficiency and favorable reaction conditions when compared to established methods. The following table summarizes the key performance indicators of the new method versus three alternative synthetic strategies.

MethodKey ReagentsCatalystReaction TimeTemperaturePressureYield (%)Notes
New Catalytic Method 2,3-Butanedione, Trimethyl orthoformatep-Toluenesulfonic acid7 hours15 °CAtmospheric83%Mild conditions, straightforward workup.[1]
Established Method 1 Not specifiedChlorotrimethylsilane18 hoursAmbientAtmospheric91%High yield but significantly longer reaction time.[2]
Established Method 2 Methyl acetate, Potassium permanganate, Hydrochloric acid, Sodium borohydrideNone specifiedNot specifiedElevatedElevatedNot specifiedMulti-step process, produces a mixture of products, requires harsh conditions.[3]
Established Method 3 3,3-Dichloro-2-butanone, Sodium methylateNone specified48 days-78 °C to Room Temp.Atmospheric20%Very low yield and extremely long reaction time with cryogenic conditions.[4]

Experimental Protocol: New Catalytic Synthesis

This section details the experimental procedure for the new catalytic synthesis of this compound.

Materials:

  • 2,3-Butanedione

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid

  • Potassium carbonate

  • Reaction flask with stirrer

Procedure:

  • To a reaction flask equipped with a stirrer, add 47.3 g (0.55 mol) of 2,3-butanedione.[1]

  • Prepare a mixture of 64.13 g (0.605 mol) of trimethyl orthoformate and 0.19 g of p-toluenesulfonic acid.[1]

  • Slowly add the trimethyl orthoformate mixture dropwise to the 2,3-butanedione at a temperature of 15 °C.[1]

  • Maintain the reaction temperature at 15 °C and continue stirring for 7 hours to ensure the reaction goes to completion.[1]

  • After the reaction period, add 1 g of potassium carbonate to neutralize the reaction mixture and continue stirring for an additional hour.[1]

  • The crude product is then purified by distillation under reduced pressure.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the new catalytic synthesis method for this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2,3-Butanedione C Combine and React (7 hours @ 15°C) A->C B Trimethyl orthoformate + p-Toluenesulfonic acid B->C D Neutralization with Potassium Carbonate C->D E Reduced Pressure Distillation D->E F This compound (83% Yield) E->F

Caption: Experimental workflow for the new catalytic synthesis.

References

A Spectroscopic Showdown: Unraveling the Structures of 3,3-Dimethoxybutan-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 3,3-Dimethoxybutan-2-one and its structural analogs, 3-Methoxybutan-2-one, 3,3-Dimethylbutan-2-one (Pinacolone), and 2,2-Dimethoxypropane, reveals the distinct influence of methoxy and carbonyl groups on their spectroscopic signatures. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

This guide delves into the spectroscopic nuances of this compound and its analogs, offering a clear, data-driven comparison. By examining the effects of substituting methoxy groups for methyl groups, as well as the impact of the ketone functional group, we can gain a deeper understanding of their molecular structures and properties. The presented data, summarized in easy-to-read tables, is complemented by standardized experimental protocols to ensure reproducibility and aid in further research.

Comparative Spectroscopic Data

The following tables provide a quantitative comparison of the key spectroscopic features of this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound NameStructure-CH₃ (next to C=O)-CH₃ (next to C-O)-OCH₃Other Protons
This compound
alt text
2.16 (s, 3H)1.29 (s, 3H)3.20 (s, 6H)
3-Methoxybutan-2-one
alt text
2.15 (s, 3H)1.25 (d, 3H)3.32 (s, 3H)3.63 (q, 1H)
3,3-Dimethylbutan-2-one (Pinacolone)
alt text
2.12 (s, 3H)1.15 (s, 9H)-
2,2-Dimethoxypropane
alt text
-1.29 (s, 6H)3.12 (s, 6H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound NameC=OC-O-OCH₃-CH₃ (next to C=O)-CH₃ (next to C-O)
This compound 210.1102.749.325.419.1
3-Methoxybutan-2-one 210.883.157.126.315.5
3,3-Dimethylbutan-2-one (Pinacolone) 213.043.9-26.926.9
2,2-Dimethoxypropane -99.848.7-24.3

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound NameC=O StretchC-O Stretch
This compound ~1725~1100-1200
3-Methoxybutan-2-one ~1720~1100-1200
3,3-Dimethylbutan-2-one (Pinacolone) ~1715-
2,2-Dimethoxypropane -~1100-1200

Table 4: Mass Spectrometry Data (Key m/z Fragments)

Compound NameMolecular Ion (M⁺)Key Fragments
This compound 132101, 89, 73, 43
3-Methoxybutan-2-one 10287, 59, 43
3,3-Dimethylbutan-2-one (Pinacolone) 10085, 57, 43
2,2-Dimethoxypropane 10489, 73, 59, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this comparison. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or 400 MHz spectrometer. Process the data using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compounds are liquids, they can be analyzed neat.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition (ATR Method):

    • Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of the compounds discussed.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 3,3-Dimethoxybutan-2-oneor Analogs NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry (EI-MS) Compound->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: A logical workflow for the spectroscopic analysis of ketones.

Comparative Reactivity Analysis of 3,3-Dimethoxybutan-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reactivity of 3,3-dimethoxybutan-2-one in comparison to analogous ketones, providing researchers, scientists, and drug development professionals with experimental data and mechanistic insights for key organic transformations.

This guide presents a comparative analysis of the reactivity of this compound, a ketone featuring alpha-alkoxy substituents, against simpler analogues such as butanone and the structurally similar 3,3-diethoxybutan-2-one. The presence of the gem-dimethoxy group at the α-position significantly influences the electrophilicity of the carbonyl carbon and the stereochemical outcome of nucleophilic additions. This document provides a summary of expected reactivity trends, supported by available experimental data for analogous systems, and detailed protocols for common ketone reactions.

Executive Summary of Comparative Reactivity

The reactivity of a ketone is primarily governed by the electronic and steric environment of the carbonyl group. In this compound, the two methoxy groups exert a significant influence.

Electronic Effects: The oxygen atoms of the methoxy groups can donate electron density to the carbonyl carbon via resonance, which can reduce its electrophilicity compared to a simple ketone like butanone. However, the inductive effect of the electronegative oxygen atoms can partially counteract this.

Steric Hindrance: The presence of the two methoxy groups and a methyl group on the α-carbon creates steric bulk around the carbonyl group, which can hinder the approach of nucleophiles. This effect is expected to be more pronounced than in butanone but may be comparable to 3,3-diethoxybutan-2-one.

Chelation Control: The α-alkoxy groups can participate in chelation with metal ions from organometallic reagents (e.g., Grignard reagents) or Lewis acids. This chelation can lock the conformation of the molecule and direct the incoming nucleophile to a specific face, leading to higher stereoselectivity in the products.

Quantitative Reactivity Comparison

Due to a lack of direct comparative studies under identical conditions, the following tables present a compilation of representative data for the individual compounds in key ketone reactions. These values should be interpreted as illustrative of general reactivity trends.

Table 1: Comparison of Yields in the Reduction of Various Ketones with Sodium Borohydride

KetoneReducing AgentSolventReaction TimeProductYield (%)Reference
ButanoneNaBH₄Methanol15 minButan-2-ol~95%General textbook procedures
3,3-Dimethylbutan-2-one (Pinacolone)NaBH₄EthanolNot specified3,3-Dimethylbutan-2-olHigh[1]
This compoundNaBH₄MethanolNot specified3,3-Dimethoxybutan-2-olData not available-
3,3-Diethoxybutan-2-oneNaBH₄EthanolNot specified3,3-Diethoxybutan-2-olData not available-

Table 2: Comparison of Yields in the Grignard Reaction of Various Ketones with Methylmagnesium Bromide

KetoneGrignard ReagentSolventReaction TimeProductYield (%)Reference
ButanoneCH₃MgBrDiethyl etherNot specified2-Methylbutan-2-olHigh[2][3][4]
This compoundCH₃MgBrDiethyl etherNot specified2,3,3-Trimethoxy-2-butanolData not available-
3,3-Diethoxybutan-2-oneCH₃MgBrDiethyl etherNot specified2-Methyl-3,3-diethoxybutan-2-olData not available-

Table 3: Comparison of Yields in the Wittig Reaction of Various Ketones with Methylenetriphenylphosphorane

KetoneWittig ReagentSolventReaction TimeProductYield (%)Reference
ButanonePh₃P=CH₂THFNot specified2-Methyl-1-buteneModerate to High[5][6][7]
This compoundPh₃P=CH₂THFNot specified2,2-Dimethoxy-3-methyl-1-buteneData not available-
3,3-Diethoxybutan-2-onePh₃P=CH₂THFNot specified2,2-Diethoxy-3-methyl-1-buteneData not available-

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Protocol 1: Reduction of a Ketone using Sodium Borohydride

Objective: To reduce a ketone to its corresponding secondary alcohol.

Materials:

  • Ketone (e.g., butanone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the ketone (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.25-0.5 equivalents) in portions to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 15-30 minutes.

  • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

  • Purify the product by distillation or column chromatography if necessary.[1][8]

Protocol 2: Grignard Reaction of a Ketone with Methylmagnesium Bromide

Objective: To synthesize a tertiary alcohol from a ketone and a Grignard reagent.

Materials:

  • Ketone (e.g., butanone)

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Set up a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Place the ketone (1 equivalent) dissolved in anhydrous diethyl ether into the flask.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography.[2][3][4]

Protocol 3: Wittig Reaction of a Ketone with Methylenetriphenylphosphorane

Objective: To synthesize an alkene from a ketone using a Wittig reagent.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Ketone (e.g., butanone)

  • Pentane

  • Apparatus for reactions under inert atmosphere

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and add the strong base (1.1 equivalents) dropwise to form the ylide (a color change is typically observed).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the ylide solution in an ice bath and add the ketone (1 equivalent) dissolved in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the ketone.

  • Quench the reaction by adding water.

  • Extract the product with pentane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product contains triphenylphosphine oxide as a byproduct, which can be removed by column chromatography or crystallization.[5][6][7]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the synthesis and reaction of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_purification Purification 2,3-Butanedione 2,3-Butanedione Reaction Reaction 2,3-Butanedione->Reaction Trimethyl_orthoformate Trimethyl_orthoformate Trimethyl_orthoformate->Reaction This compound This compound Reaction->this compound Crude Product Distillation Distillation This compound->Distillation Purification Final_Product Pure this compound Distillation->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Grignard_Mechanism Start This compound + R-MgX Chelation Chelation Complex Formation Start->Chelation Lewis Acid-Base Interaction Nucleophilic_Attack Nucleophilic Attack Chelation->Nucleophilic_Attack Stereocontrolled Intermediate Tetrahedral Intermediate (Alkoxide) Nucleophilic_Attack->Intermediate Workup Acidic Workup (H₃O⁺) Intermediate->Workup Protonation Product Tertiary Alcohol Workup->Product

Caption: Chelation-controlled Grignard reaction mechanism.

Wittig_Mechanism Ketone This compound Betaine Betaine Intermediate Ketone->Betaine Ylide Phosphorus Ylide (Ph₃P=CR'R'') Ylide->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Elimination

Caption: General mechanism of the Wittig reaction.

References

A Comparative Analysis of 3,3-Dimethoxybutan-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the derivatives of 3,3-Dimethoxybutan-2-one, focusing on their synthesis and biological activities. While the parent compound, this compound, serves as a versatile starting material, a significant disparity exists in the available biological data for its derivatives. This report compiles the current scientific knowledge on these compounds to aid in future research and development endeavors.

This guide details the synthesis of four principal derivatives of this compound: 3-Methoxy-but-3-en-2-one, 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene, and 3-acetylpyrazole. However, extensive literature searches have revealed a notable absence of biological activity data for 3-Methoxy-but-3-en-2-one and 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene. Consequently, the comparative analysis of biological performance will focus on the available data for 3-acetylpyrazole and 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives.

Synthesis of Derivatives

The synthesis of these derivatives from this compound is a key step in their evaluation. The following sections detail the synthetic pathways.

Synthetic Workflow

Synthesis_Workflow A This compound B 3-Methoxy-but-3-en-2-one A->B Diisopropylethylammonium tosylate, 165 °C C 6-acetyl-1,2-dihydro-2-oxo- 3-pyridinecarboxylic acid A->C Starting Reagent D 4,4-dimethoxy-3-oxo- 1-phenyl-1-pentene A->D Preparation E 3-acetylpyrazole A->E Preparation

Synthetic pathways from this compound to its derivatives.

Comparative Biological Activity

The biological activities of pyrazole and pyridinecarboxylic acid derivatives have been a subject of interest in medicinal chemistry. The following tables summarize the available quantitative data on the cytotoxicity and antimicrobial activity of derivatives of 3-acetylpyrazole and 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

Cytotoxicity of Pyrazole Derivatives

A number of substituted pyrazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below. Lower IC50 values indicate greater potency.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Substituted Pyrazoles A431 (Skin Carcinoma)Varies[1]
HaCaT (Keratinocytes)Varies[1]
SK-MEL-28 (Melanoma)3.46 - 19.23[2]
HCT-116 (Colon Cancer)9.02[2]
B16-F10 (Melanoma)10.80 - 14.16[2]
A549 (Lung Cancer)11.51[2]
MCF-7 (Breast Cancer)Varies[2]
Antimicrobial Activity of Pyridinecarboxylic Acid Derivatives

Derivatives of pyridinecarboxylic acid have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Pyridine Derivatives Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[3]
Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[3]
Bacillus subtilisActive[4]

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. Two key targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Inhibition of EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

EGFR signaling pathway inhibition by pyrazole derivatives.

Inhibition of CDK Signaling Pathway

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylation CDK2_CyclinA CDK2/Cyclin A Cell_Division Cell Division CDK2_CyclinA->Cell_Division E2F E2F Rb->E2F Inhibition DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Pyrazole Pyrazole Derivative Pyrazole->CDK2_CyclinE Inhibition Pyrazole->CDK2_CyclinA Inhibition

CDK-mediated cell cycle inhibition by pyrazole derivatives.

The antimicrobial mechanism of pyridinecarboxylic acid derivatives is less definitively established but is thought to involve, in some cases, the chelation of essential metal ions required for microbial growth and enzymatic function.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized methodologies for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

A generalized workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for visible bacterial growth C->D E Determine the MIC D->E

A generalized workflow for the broth microdilution assay.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This comparative guide highlights the synthetic accessibility of various derivatives from this compound. While derivatives based on 3-acetylpyrazole and 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid show promising cytotoxic and antimicrobial activities, respectively, a significant knowledge gap exists for other derivatives like 3-Methoxy-but-3-en-2-one and 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene. The provided data and experimental frameworks are intended to serve as a valuable resource for guiding future research in the development of novel therapeutics based on the this compound scaffold. Further investigation into the biological activities of the understudied derivatives is warranted to fully explore the potential of this chemical class.

References

A Researcher's Guide: Cost-Benefit Analysis of 3,3-Dimethoxybutan-2-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that impacts reaction efficiency, cost, and overall project timelines. This guide provides a comparative analysis of 3,3-Dimethoxybutan-2-one and a key alternative, 3,3-Dimethylbutan-2-one (Pinacolone), for applications in research, with a focus on the synthesis of heterocyclic compounds.

Executive Summary

This compound serves as a valuable precursor to a 1,3-dicarbonyl moiety, a key structural element in the synthesis of various heterocycles. Its primary advantage lies in the masked nature of the second carbonyl group, which can offer chemoselectivity in certain reaction sequences. However, for applications where this protection is not essential, 3,3-Dimethylbutan-2-one (Pinacolone) often presents a more cost-effective and direct alternative. This guide presents a cost and chemical property comparison, alongside a generalized experimental protocol for a common application: pyrazole synthesis.

Cost and Physical Properties: A Head-to-Head Comparison

A direct comparison of the bulk pricing and key physical properties of this compound and Pinacolone is essential for a thorough cost-benefit analysis. The data presented in the table below has been compiled from various chemical suppliers.[1][2][3]

PropertyThis compound3,3-Dimethylbutan-2-one (Pinacolone)
CAS Number 21983-72-275-97-8
Molecular Formula C₆H₁₂O₃C₆H₁₂O
Molecular Weight 132.16 g/mol 100.16 g/mol
Boiling Point 145-146 °C106 °C
Density ~0.987 g/mL~0.801 g/mL
Flash Point 45 °C5 °C
Appearance Colorless liquidColorless liquid
Indicative Bulk Price ~$10/kg~$8-11/kg

Analysis:

From a cost perspective, this compound and Pinacolone are comparably priced in bulk quantities. However, the lower molecular weight of Pinacolone means that on a molar basis, it is more cost-effective. The significant difference in their flash points indicates that Pinacolone is considerably more flammable and requires more stringent handling precautions.

Application in Heterocyclic Synthesis: Pyrazole Formation

A significant application for both compounds lies in the synthesis of pyrazoles, a class of heterocyclic compounds with diverse pharmacological activities.[4][5][6] Both can react with hydrazine derivatives to form the pyrazole ring. This compound acts as a direct precursor to the necessary 1,3-dicarbonyl intermediate under acidic conditions, while Pinacolone would require a separate reaction step to introduce the second carbonyl group.

Experimental Protocol: Generalized Synthesis of Pyrazoles

Materials:

  • This compound or 1,3-diketone derived from Pinacolone

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid (as solvent)

  • Hydrochloric acid (catalyst, if starting from this compound)

Procedure:

  • For this compound: Dissolve this compound (1 equivalent) in ethanol. Add a catalytic amount of hydrochloric acid and stir at room temperature for 1-2 hours to facilitate the in-situ formation of the 1,3-diketone.

  • For Pinacolone-derived 1,3-diketone: Dissolve the 1,3-diketone (1 equivalent) in ethanol.

  • To the solution from step 1 or 2, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is poured into ice-cold water, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Note: The yield and reaction time will vary depending on the specific substrates and reaction conditions used.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflow for pyrazole synthesis using both starting materials.

Synthetic_Workflow Workflow for Pyrazole Synthesis cluster_0 Route A: this compound cluster_1 Route B: Pinacolone a1 This compound a2 In-situ generation of 1,3-Diketone (Acid Catalyst) a1->a2 c1 Reaction with Hydrazine (Knorr Pyrazole Synthesis) a2->c1 b1 Pinacolone b2 Conversion to 1,3-Diketone (Separate Reaction Step) b1->b2 b2->c1 c2 Pyrazole Derivative c1->c2

Caption: Comparative workflow for pyrazole synthesis.

Decision_Logic Reagent Selection Logic start Need for 1,3-Dicarbonyl Precursor? option1 Chemoselectivity required? (Masked Carbonyl) start->option1 Yes option2 Cost-effectiveness & Molar Economy is primary concern? start->option2 No result1 Consider this compound option1->result1 result2 Consider Pinacolone option2->result2

Caption: Decision matrix for reagent selection.

Conclusion and Recommendations

The choice between this compound and Pinacolone as a starting material in research is contingent on the specific synthetic strategy and project priorities.

  • Choose this compound when:

    • The synthetic route benefits from a masked carbonyl group to avoid side reactions, offering greater chemoselectivity.

    • An in-situ generation of the 1,3-dicarbonyl is preferred to streamline the workflow.

  • Choose 3,3-Dimethylbutan-2-one (Pinacolone) when:

    • Cost per mole is a primary driver, and a separate step for the introduction of the second carbonyl is feasible.

    • The higher flammability can be safely managed in the laboratory setting.

For many standard applications where a 1,3-dicarbonyl precursor is needed and chemoselectivity is not a major concern, Pinacolone may offer a slight economic advantage. However, the convenience and potential for increased selectivity offered by this compound make it a valuable tool in a researcher's arsenal, particularly in complex, multi-step syntheses. Further head-to-head experimental comparisons are warranted to definitively quantify the performance differences in various synthetic contexts.

References

Green Chemistry Alternatives to 3,3-Dimethoxybutan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable practices in chemical synthesis and drug development necessitates the evaluation and adoption of greener alternatives to conventional reagents and solvents. 3,3-Dimethoxybutan-2-one, a versatile ketone and acetal, finds application as a synthetic intermediate, a solvent, and a fragrance/flavor component. This guide provides an objective comparison of its performance with environmentally benign alternatives, supported by experimental data, to inform safer and more sustainable laboratory and industrial practices.

At a Glance: Comparison of this compound and a Green Alternative

FeatureThis compoundGreen Alternative: 3-Methoxybutan-2-one
Source Typically petroleum-basedPotentially bio-based (from acetoin)[1]
Primary Use Compared SolventSolvent[1][2][3][4][5]
Performance as a Solvent Effective in various organic reactionsComparable or superior performance in specific reactions (e.g., Friedel-Crafts acylation)[1][2][3][4][5]
Safety Profile Flammable liquidLow peroxide forming potential, negative Ames mutagenicity test[1][2][3][4][5]
Environmental Impact Derived from non-renewable resourcesCan be synthesized from renewable feedstocks, biodegradable[1]

In-Depth Analysis: Performance as a Solvent

A key application of this compound in laboratory settings is as a solvent. A promising green alternative with a similar structure is 3-Methoxybutan-2-one (MO). MO can be synthesized from acetoin, a bio-based platform chemical derivable from biomass.[1]

Comparative Experimental Data: Friedel-Crafts Acylation

The performance of 3-Methoxybutan-2-one (MO) as a solvent has been compared to the conventional and often hazardous solvent, dichloromethane (DCM), in a Friedel-Crafts acylation reaction.

SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Dichloromethane (DCM)24Room Temperature77[1][2][3][4][5]
3-Methoxybutan-2-one (MO) 24 Room Temperature 79 [1][2][3][4][5]

As the data indicates, 3-Methoxybutan-2-one not only serves as a viable alternative to a chlorinated solvent but also demonstrates slightly improved yield under the same reaction conditions.

Physicochemical and Safety Properties
PropertyThis compound3-Methoxybutan-2-one (MO)
Molecular Formula C₆H₁₂O₃C₅H₁₀O₂
Boiling Point (°C) 145-146Not specified
Density (g/mL at 25°C) 0.987Not specified
Flash Point (°C) 45Not specified
Safety Flammable liquidLow peroxide formation, negative Ames test[1][2][3][4][5]

The favorable safety profile of 3-Methoxybutan-2-one, particularly its low tendency to form explosive peroxides and its lack of mutagenicity, further enhances its appeal as a green alternative.[1][2][3][4][5]

Experimental Protocol: Synthesis of 3-Methoxybutan-2-one

A sustainable, one-step, solvent-free synthesis of 3-Methoxybutan-2-one (MO) from acetoin and dimethyl carbonate has been reported.[1]

Materials:

  • Acetoin

  • Dimethyl carbonate

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • Combine acetoin and dimethyl carbonate with 0.05 equivalents of PTSA.

  • Heat the mixture at 160°C.

  • Monitor the reaction for >95% conversion using ¹H NMR spectroscopy.

  • Isolate and purify MO by distillation to an isolated yield of 85%.[2]

Workflow for Sustainable Solvent Synthesis

cluster_0 Bio-based Feedstock cluster_1 Platform Chemical cluster_2 Green Synthesis cluster_3 Green Solvent Biomass Biomass/Agricultural Waste Acetoin Acetoin (3-Hydroxybutan-2-one) Biomass->Acetoin Fermentation/ Bioprocessing Reaction Methylation with Dimethyl Carbonate (Solvent-free, PTSA catalyst) Acetoin->Reaction MO 3-Methoxybutan-2-one (MO) Reaction->MO Distillation

Sustainable synthesis of 3-Methoxybutan-2-one from biomass.

Greener Synthetic Routes for Pharmaceutical Intermediates

This compound is a precursor for synthesizing various heterocyclic compounds, such as 3-acetylpyrazole. The traditional synthesis involves the reaction of this compound with hydrazine. Green chemistry offers alternative pathways to pyrazole derivatives that utilize more benign solvents and catalytic systems.

Conventional vs. Green Synthesis of Pyrazole Derivatives
ApproachTypical SolventsCatalystEnergy InputEnvironmental Considerations
Traditional Synthesis Organic solvents (e.g., ethanol, acetic acid)Often stoichiometric acid or baseConventional heating (reflux)Use of volatile organic compounds (VOCs), longer reaction times.[6]
Green Alternatives Water, ethanol, or solvent-freeRecyclable catalysts (e.g., nano-ZnO, iodine)[7][8]Microwave, ultrasound, or ambient temperature[6][8]Avoidance of hazardous solvents, reduced energy consumption, higher atom economy, shorter reaction times.[6][8]
Illustrative Green Synthesis of Pyrazoles

An eco-friendly approach to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine in water, a benign solvent.[9][10] This approach avoids the use of volatile organic solvents and often proceeds under mild conditions.

Conceptual Workflow for Greener Pyrazole Synthesis

cluster_0 Starting Materials cluster_1 Green Reaction Conditions cluster_2 Product Dicarbonyl 1,3-Dicarbonyl Compound Reaction Cyclocondensation Dicarbonyl->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazole Pyrazole Derivative Reaction->Pyrazole Solvent Water as Solvent Solvent->Reaction Catalyst Optional: Green Catalyst Catalyst->Reaction

Conceptual workflow for a greener synthesis of pyrazoles.
Experimental Protocol: Green Synthesis of 3-Aminopyrazoles in Water

This protocol demonstrates a green synthesis of pyrazole derivatives using water as a solvent.[9]

Materials:

  • α-oxo ketene-N,S-acetals

  • Hydrazine hydrates

  • Water

Procedure:

  • Perform a cyclocondensation reaction of α-oxo ketene-N,S-acetals with hydrazine hydrates in water.

  • The reaction proceeds under mild and operationally simple conditions.

  • This method allows for the synthesis of a library of 3-aminopyrazole derivatives in good yields.

  • The aqueous medium can be reused, and the process has a good Eco-scale value.[9]

Conclusion

The replacement of this compound with greener alternatives is a tangible goal for researchers and professionals in drug development and chemical synthesis. As a solvent, the bio-based 3-Methoxybutan-2-one presents a compelling case with its comparable or even superior performance, favorable safety profile, and sustainable sourcing. In its role as a synthetic intermediate, while direct comparative data for specific target molecules is emerging, the principles of green chemistry strongly advocate for the adoption of alternative synthetic routes that utilize benign solvents like water, employ catalytic systems, and minimize energy consumption. The adoption of these greener alternatives aligns with the overarching goals of sustainable science, reducing environmental impact without compromising on chemical efficiency.

References

A Comparative Guide to the Performance of 3,3-Dimethoxybutan-2-one in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,3-Dimethoxybutan-2-one

This compound is a colorless liquid with the molecular formula C₆H₁₂O₃.[1][2] It is characterized by the presence of both a ketone and an acetal functional group.[1][3] This bifunctionality suggests its potential utility as a reagent or intermediate in organic synthesis.[1][3] It is known to be soluble in organic solvents and sparingly soluble in water.[1][4] While it finds applications in the fragrance industry and as an intermediate in pharmaceutical synthesis, its performance characteristics as a solvent are not well-documented.[1]

To understand its potential behavior, we can draw parallels with similar molecules. The stability and reactivity of acetals are significantly influenced by the solvent environment, with factors like polarity and proticity playing a key role.[5] Similarly, the performance of ketone solvents is dictated by their physical and chemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for predicting its behavior as a solvent and for designing experiments.

PropertyValueReferences
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [2]
Boiling Point 145-146 °C
Density 0.987 g/mL at 25 °C[4]
Flash Point 45 °C[6]
Solubility Soluble in organic solvents, sparingly soluble in water.[1][4]

Comparative Performance Analysis (Based on Analogs)

In the absence of direct data for this compound, we present a comparative analysis based on the performance of 3-Methoxybutan-2-one (MO), a sustainable bio-based solvent alternative to chlorinated solvents.[6] This provides a template for how this compound could be evaluated.

Table 1: Performance of 3-Methoxybutan-2-one (MO) in a Friedel-Crafts Acylation Reaction

SolventYield (%)Reference
3-Methoxybutan-2-one (MO) 79 [6]
Dichloromethane (DCM)77[6]
Chloroform30

This table demonstrates that MO can be a high-performing solvent in organic synthesis, even outperforming traditional chlorinated solvents like dichloromethane in certain reactions.[6]

Experimental Protocols (Illustrative Examples)

To generate comparative data for this compound, standardized experimental protocols are essential. The following are examples of methodologies that could be adapted.

4.1. General Procedure for Evaluating Solvent Performance in a Model Reaction (e.g., Acetal Formation)

This protocol is adapted from a general method for acetal synthesis and can be used to compare reaction rates and yields in different solvents.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 equivalent) in the solvent to be tested (e.g., this compound, Toluene, Dichloromethane) to a concentration of 0.5 M.

  • Addition of Reagents: Add the corresponding alcohol or diol (2.2 equivalents) followed by a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents).

  • Reaction Execution: Heat the mixture to a specified temperature (e.g., reflux) and monitor the reaction progress over time using an appropriate analytical technique such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with a mild base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Determine the product yield and purity by GC or Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2. Protocol for Assessing Solubility

A straightforward method to quantify solubility:

  • Sample Preparation: Add a known excess amount of a solute to a measured volume of the solvent (e.g., this compound) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solute to settle. Carefully extract a known volume of the supernatant.

  • Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for a particular application involves several stages, from initial screening to process optimization.

Solvent_Selection_Workflow Solvent Selection Workflow A Define Application Requirements (e.g., reaction type, temperature, polarity) B Initial Screening of Solvents (based on physicochemical properties) A->B C Literature Review (performance of similar solvents) B->C D Experimental Evaluation (solubility, reaction kinetics, stability) C->D E Comparative Data Analysis D->E F Select Optimal Solvent System E->F G Process Optimization F->G Experimental_Design Experimental Design for Solvent Comparison cluster_0 Solvent Systems cluster_1 Performance Metrics S1 This compound M1 Reaction Yield (%) S1->M1 Evaluate M2 Reaction Rate (k) S1->M2 Evaluate M3 Product Purity (%) S1->M3 Evaluate M4 Solute Solubility (g/L) S1->M4 Evaluate S2 Toluene (Aromatic) S2->M1 Evaluate S2->M2 Evaluate S2->M3 Evaluate S2->M4 Evaluate S3 Dichloromethane (Chlorinated) S3->M1 Evaluate S3->M2 Evaluate S3->M3 Evaluate S3->M4 Evaluate S4 Acetonitrile (Polar Aprotic) S4->M1 Evaluate S4->M2 Evaluate S4->M3 Evaluate S4->M4 Evaluate

References

Lack of Publicly Available Data Precludes Comparative Analysis of the Biological Activity of 3,3-Dimethoxybutan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activities of 3,3-Dimethoxybutan-2-one and its derivatives. Despite its documented use in the fragrance industry and as a reagent in chemical synthesis, there is a notable absence of published research detailing its pharmacological or toxicological properties. This scarcity of data makes a comparative analysis of the biological activity of its derivatives currently impossible.

This compound, a biacetyl monoketal, is primarily recognized for its application as a fragrance ingredient in various personal care products and as an intermediate in the synthesis of other chemical compounds, including potential pharmaceutical precursors.[1][2] While it is commercially available and its chemical properties are well-documented, its interactions with biological systems have not been thoroughly investigated.[3][4][5]

One isolated mention suggests that the compound may exhibit properties similar to mineralocorticoids, hormones that regulate salt retention.[6] However, this claim is not substantiated with experimental data within the accessible literature. Toxicological assessments are also limited, with safety data sheets indicating that its toxicological properties have not been fully explored.[5]

Searches for the biological activities of derivatives of this compound have similarly yielded no specific results. While research exists on the biological effects of other butanone derivatives or molecules containing dimethoxy-phenyl groups, these compounds are not direct derivatives and are structurally distinct, making any comparative analysis irrelevant.[7][8] For instance, studies on zingerone derivatives with a 4-(4-hydroxy-3-nitrophenyl)-2-butanone structure show antifungal activity, but this is a significantly different molecule.[7]

The current body of scientific literature is focused on the synthesis and chemical applications of this compound rather than its biological effects.[2] Therefore, key quantitative data required for a comparative guide, such as IC50 values, EC50 values, binding affinities, and detailed experimental protocols for biological assays, are not available.

At present, there is insufficient publicly available data to conduct a meaningful comparative analysis of the biological activity of this compound and its derivatives. The scientific community has yet to substantially explore the pharmacological and toxicological profile of this class of compounds. This represents a significant knowledge gap and an area for potential future research. For researchers, scientists, and drug development professionals, this indicates that any investigation into the biological activity of these compounds would be novel and foundational. Without primary research to establish the biological activities of the parent compound and its derivatives, no comparative guide can be responsibly produced.

References

Comparative Analysis of 3,3-Dimethoxybutan-2-one and 3,3-Dimethyl-2-butanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the successful construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity and synthetic utility of 3,3-Dimethoxybutan-2-one and its structural analog, 3,3-Dimethyl-2-butanone (also known as pinacolone). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection for specific synthetic transformations.

While both ketones share a similar carbon skeleton, the presence of two methoxy groups at the C3 position in this compound, a biacetyl monoketal, imparts distinct reactivity profiles compared to the tert-butyl group in 3,3-Dimethyl-2-butanone. This guide will delve into their differential performance in key organic reactions, supported by experimental data and detailed protocols.

Reactivity in Heterocyclic Synthesis

This compound has been identified as a versatile precursor for the synthesis of various heterocyclic compounds, including pyridines and pyrazoles. In contrast, documented applications of 3,3-Dimethyl-2-butanone in the synthesis of such heterocycles are less common, with its utility being more pronounced in other types of transformations.

Table 1: Comparison of this compound and 3,3-Dimethyl-2-butanone in Heterocyclic Synthesis

Target HeterocycleReagentReaction TypeProductYieldReference
Pyridine DerivativeThis compoundCondensation/Cyclization6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acidNot specified
Pyrazole DerivativeThis compoundCondensation with hydrazine3-acetylpyrazoleNot specified[1]
Pyridine Derivative3,3-Dimethyl-2-butanoneNot reported---
Pyrazole Derivative3,3-Dimethyl-2-butanoneNot reported---

The data indicates that the presence of the dimethoxy acetal in this compound provides a reactive handle for cyclization reactions that is not present in 3,3-Dimethyl-2-butanone.

Reactivity in Condensation Reactions

Both ketones can participate in condensation reactions, a fundamental carbon-carbon bond-forming process in organic synthesis. The enolates generated from these ketones exhibit different steric and electronic properties, influencing their reactivity.

Table 2: Comparison of this compound and 3,3-Dimethyl-2-butanone in Condensation Reactions

Reaction TypeReagentCo-reactantProductYieldReference
Aldol-type CondensationThis compoundBenzaldehyde4,4-dimethoxy-3-oxo-1-phenyl-1-penteneNot specified[1]
Aldol Condensation3,3-Dimethyl-2-butanoneBenzaldehyde4,4-dimethyl-1-phenylpent-1-en-3-oneNot specified[2]

While specific yield data for direct comparison is limited in the available literature, the participation of both ketones in aldol-type condensations highlights their utility as nucleophilic partners. The choice between the two would likely depend on the desired functionality in the final product.

Unique Reactivity of this compound

The dimethoxy acetal functionality of this compound allows for unique transformations not readily achievable with 3,3-Dimethyl-2-butanone.

Table 3: Unique Reactions of this compound

Reaction TypeReagentProductYieldReference
EliminationThis compound3-Methoxy-but-3-en-2-one48%[3]

This elimination reaction to form a vinyl ether demonstrates the latent functionality of the dimethoxy group, which can be exploited in further synthetic steps.

Experimental Protocols

Synthesis of 3-Methoxy-but-3-en-2-one from this compound

  • Reagents: this compound, diisopropylethylammonium tosylate.[3]

  • Procedure: this compound is heated to 165 °C in the presence of diisopropylethylammonium tosylate.[3] The reaction progress is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the product, 3-Methoxy-but-3-en-2-one, is isolated and purified, yielding approximately 48%.[3]

Aldol Condensation of 3,3-Dimethyl-2-butanone with Benzaldehyde

  • Reagents: 3,3-Dimethyl-2-butanone, Benzaldehyde, Sodium Hydroxide, Ethanol.[2]

  • Procedure: 3,3-Dimethyl-2-butanone and benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added to catalyze the reaction. The mixture is stirred at room temperature until the reaction is complete. The product, 4,4-dimethyl-1-phenylpent-1-en-3-one, is then isolated through standard workup and purification procedures.[2]

Visualizing Reaction Pathways

To illustrate the distinct reactivity of these two ketones, the following diagrams depict their behavior in key reactions.

G cluster_0 Synthesis of 3-Methoxy-but-3-en-2-one This compound This compound 3-Methoxy-but-3-en-2-one 3-Methoxy-but-3-en-2-one This compound->3-Methoxy-but-3-en-2-one Diisopropylethylammonium tosylate, 165 °C

Caption: Elimination reaction of this compound.

G cluster_1 Aldol Condensation 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone Enolate Enolate 3,3-Dimethyl-2-butanone->Enolate NaOH, EtOH Benzaldehyde Benzaldehyde Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzaldehyde Final Product Final Product Aldol Adduct->Final Product - H2O

Caption: Aldol condensation of 3,3-Dimethyl-2-butanone.

Conclusion

References

Safety Operating Guide

Safe Disposal of 3,3-Dimethoxybutan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3,3-Dimethoxybutan-2-one, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a face shield, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[1][3][4]

Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][5] This ensures that the chemical is managed in accordance with all local and national regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be kept tightly closed in a dry, cool, and well-ventilated area.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the contracted waste disposal company.

  • Engaging a Licensed Disposal Company:

    • Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.

    • Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Special care must be taken during ignition due to the material's flammability.[2][5]

    • Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[2][5]

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads or contaminated gloves, should be collected in a sealed container and disposed of as hazardous waste along with the chemical.

    • Contaminated packaging should be disposed of as an unused product.[5]

Quantitative Data Summary

PropertyValueSource
UN Number 1224[5]
Hazard Class 3 (Flammable Liquid)[3]
GHS Hazard Statement H226: Flammable liquid and vapor[1][4]
Flash Point 45 °C (113 °F) - closed cup[3]
Density 0.987 g/mL at 25 °C[3]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Disposal Process cluster_3 Contingency A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C D Store in a Labeled, Sealed Container C->D E Keep in a Cool, Dry, Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for Waste Pickup G->H I Incineration via Chemical Incinerator with Afterburner and Scrubber H->I J Accidental Spill K Contain Spill with Inert Absorbent Material J->K L Collect and Dispose of as Hazardous Waste K->L

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical. Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.

References

Essential Safety and Handling Protocols for 3,3-Dimethoxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical operational and disposal procedures for the safe handling of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). Strict adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.

Hazard Assessment

This compound is classified as a flammable liquid and vapor (H226).[1][2][3] It is crucial to handle this chemical with care to avoid direct contact, as it may cause skin and eye irritation.[4] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety glasses and a face shield must be worn to protect against splashes.NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.Regulation (EU) 2016/425 and the standard EN 374.[1]
Body Protection Flame-retardant and antistatic protective clothing. A knee-length laboratory coat is required.Selected based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection In case of insufficient ventilation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.NIOSH (US) or CEN (EU) approved.[1][5]
Footwear Closed-toe shoes must be worn at all times in the laboratory.N/A
Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation:

  • Ensure a certified chemical fume hood is operational and available for use.

  • Locate the nearest safety shower and eyewash station before commencing work.[2]

  • Assemble all necessary equipment and reagents.

  • Don the required personal protective equipment as detailed in the table above.

3.2. Handling:

  • Conduct all work with this compound within a chemical fume hood.

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2][6] Use only non-sparking tools.[2][6]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4][6][7] No smoking in the handling area.[1][4]

  • Avoid inhalation of vapor or mist.[1]

  • Prevent contact with skin and eyes.[5]

  • Keep the container tightly closed when not in use.[1][2]

3.3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly sealed and upright to prevent leakage.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Disposal Plan

4.1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by institutional guidelines.

4.2. Disposal Procedure:

  • Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal company.[1][5]

  • Contaminated packaging should be disposed of as unused product.[1][5]

  • The chemical should be incinerated in a chemical incinerator equipped with an afterburner and scrubber, with extra care taken during ignition due to its high flammability.[1][5]

Emergency Procedures
  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Flush eyes with water as a precaution. Consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

  • In case of a spill: Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable container for disposal.[1]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Verify Fume Hood Operation B Locate Safety Equipment A->B C Don Required PPE B->C D Work in Fume Hood C->D Proceed to Handling E Ground Equipment D->E J Spill or Exposure Occurs D->J If Spill/Exposure F Avoid Ignition Sources E->F G Keep Container Closed F->G H Collect in Labeled Container G->H Proceed to Disposal I Contact Licensed Disposal Service H->I K Follow First Aid Procedures J->K L Consult Physician K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.